3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-5-10-7-3-2-4-9-8(6)7/h2-4,6,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCDEWGXQBLMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological and Chemical Profiling of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine Derivatives: A Technical Guide for Drug Discovery
Executive Summary
The 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine scaffold—often referred to as a 4-azaindoline derivative—represents a highly versatile, partially saturated bicyclic heterocycle. In recent years, medicinal chemists have increasingly favored this reduced core over its fully aromatic counterpart (1H-pyrrolo[3,2-b]pyridine) to optimize pharmacokinetic (PK) profiles, specifically to enhance central nervous system (CNS) penetrance and modulate target binding kinetics. This whitepaper provides an in-depth technical analysis of the physicochemical properties, pharmacological applications, and synthetic methodologies associated with 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives.
Structural and Physicochemical Properties
The transition from a fully aromatic pyrrolo[3,2-b]pyridine to a 2,3-dihydro derivative fundamentally alters the molecule's electronic distribution and 3D conformation. The saturation of the C2-C3 bond shifts the hybridization of these carbons from
From an ADME (Absorption, Distribution, Metabolism, and Excretion) perspective, this structural shift has profound implications. The indoline-like nitrogen (N1) in the dihydro core is significantly more basic than the indole-like nitrogen in the aromatic core, as its lone pair is no longer delocalized into a 10π-electron aromatic system. Furthermore, the reduction alters the hydrogen-bond donor/acceptor vectors, which can dramatically reduce P-glycoprotein (P-gp) efflux ratios—a critical factor for neurotherapeutics [1].
Quantitative Property Comparison
The following table summarizes the theoretical physicochemical shifts when transitioning from the aromatic to the dihydro core:
| Physicochemical Property | 1H-pyrrolo[3,2-b]pyridine (Aromatic) | 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (Reduced) | Pharmacological Impact |
| C2-C3 Hybridization | Introduces 3D complexity; improves solubility. | ||
| Aromaticity | 10π electron system | 6π electron system (Pyridine only) | Alters |
| Nitrogen Basicity (N1) | Weak (lone pair delocalized) | Stronger (secondary amine, localized) | Modulates physiological ionization and lysosomal trapping. |
| Topological Polar Surface Area | Higher | Lower | Enhances Blood-Brain Barrier (BBB) permeability. |
| Metabolic Stability | Susceptible to epoxidation | Enhanced stability at C2-C3 | Reduces reactive metabolite formation (e.g., GSH adducts). |
Biological Activity and Target Engagement
GluN2B-Selective Negative Allosteric Modulators (NAMs)
The 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine core has been successfully deployed in the development of GluN2B-selective NMDA receptor NAMs for the treatment of major depressive disorder. Researchers discovered that utilizing this core, alongside replacing secondary amides with tertiary amides (e.g., azetidines), eliminated problematic hydrogen bond donors. This causality is critical: reducing the hydrogen bond donor count directly mitigated MDCK-MDR1 efflux, allowing compounds to achieve >75% receptor occupancy in the rat brain at a 10 mg/kg oral dose [1].
Mechanism of GluN2B negative allosteric modulation by pyrrolo[3,2-b]pyridine derivatives.
Antitumor Activity via p53 Induction (Inauhzin Analogs)
Derivatives of this core have shown potent antitumor activity by acting as Inauhzin (INZ) analogs. For instance, compound 13 (2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-yl)butan-1-one) utilizes the dihydro core to optimize the dihedral angle between the triazino-indole moiety and the pyridine ring. This specific spatial arrangement is required to effectively bind SIRT1, inhibiting its deacetylase activity, which in turn leads to the acetylation and stabilization of the p53 tumor suppressor protein [2].
Sigma Ligands and Kinase Inhibitors
Recent patent literature highlights the use of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives as highly selective Sigma-1 receptor ligands for neuropathic pain management [3]. The
Experimental Workflows and Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following protocols integrate causality (the "why" behind the chemistry) and self-validating checkpoints.
Protocol 1: Synthesis of the 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine Core
Objective: Selectively reduce the pyrrole ring of 1H-pyrrolo[3,2-b]pyridine without reducing the fused pyridine ring.
Causality: Unprotonated pyrroles are highly electron-rich and resist hydride reduction. By using sodium cyanoborohydride (
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 1H-pyrrolo[3,2-b]pyridine in 30 mL of glacial acetic acid under an inert argon atmosphere at 0 °C.
-
Reagent Addition: Slowly add 30 mmol of
in small portions over 30 minutes. Caution: Highly toxic HCN gas can evolve; perform strictly in a fume hood. -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint 1 (LC-MS): Sample 10
of the reaction mixture, quench in , and analyze via LC-MS. The reaction is complete when the starting material mass ( ) shifts by exactly +2.0 Da, confirming the addition of two hydrogen atoms. -
Workup: Quench the reaction by slowly pouring it into ice-cold 6M
until the pH reaches 10. Extract with ethyl acetate (3 x 50 mL). -
Purification: Dry the organic layer over anhydrous
, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH, 95:5). -
Validation Checkpoint 2 (NMR): Perform
-NMR ( ). The successful formation of the 2,3-dihydro core is validated by the disappearance of the aromatic pyrrole protons (typically around 6.5-7.5 ppm) and the appearance of two distinct methylene multiplets at ~3.5 ppm (C2) and ~3.1 ppm (C3).
Step-by-step synthetic workflow for 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives.
Protocol 2: In Vivo Receptor Occupancy (RO) Assay
Objective: Quantify the target engagement of a 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine GluN2B NAM in the rat brain.
Causality: Measuring total brain concentration is misleading because highly lipophilic compounds often bind non-specifically to brain lipids. To prove true target engagement, one must calculate the unbound brain concentration (
Step-by-Step Methodology:
-
Dosing: Administer the test compound orally (e.g., 10 mg/kg) to Sprague-Dawley rats (n=3 per time point).
-
Sampling: Euthanize animals at
(previously determined via PK studies, typically 1-2 hours post-dose). Harvest blood and brain tissue immediately. -
Homogenization & Extraction: Homogenize brain tissue in a 1:3 (w/v) ratio with PBS. Extract the compound using acetonitrile protein precipitation containing an internal standard.
-
Validation Checkpoint 1 (Equilibrium Dialysis): In a parallel in vitro experiment, dialyze blank rat brain homogenate spiked with the compound against PBS for 4 hours at 37 °C to determine the fraction unbound in the brain (
). This validates that the mathematical model accounts for non-specific lipid binding. -
LC-MS/MS Bioanalysis: Quantify the total brain concentration (
) using a validated LC-MS/MS method. -
Calculation: Calculate the unbound concentration:
. -
Receptor Occupancy Determination: Calculate RO using the formula:
A valid lead compound should demonstrate >75% RO at therapeutic doses [1].
References
-
1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators ACS Medicinal Chemistry Letters URL:[Link]
-
Structure and Activity Analysis of Inauhzin Analogs as Novel Antitumor Compounds That Induce p53 and Inhibit Cell Growth PLoS ONE URL:[Link]
- New 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine Derivatives as Sigma Ligands US Patent Application 20240174671 URL
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors ACS Medicinal Chemistry Letters (PMC Archive) URL:[Link]
A Technical Guide to the Contrasting Worlds of 1H-pyrrolo[3,2-b]pyridine and its 2,3-Dihydro Analog: Aromaticity vs. Saturation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive analysis of the fundamental differences between the aromatic 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) and its corresponding 2,3-dihydro analog (4-azaindoline). As a Senior Application Scientist, my objective is to not only present the distinct characteristics of these two heterocyclic scaffolds but also to provide the underlying scientific rationale for their divergent properties and applications in the realm of medicinal chemistry. The strategic choice between incorporating an aromatic or a saturated ring system can profoundly impact a molecule's biological activity, metabolic stability, and overall suitability as a drug candidate.
Part 1: Core Structural and Electronic Distinctions: The Impact of Aromaticity
The fundamental difference between 1H-pyrrolo[3,2-b]pyridine and its 2,3-dihydro analog lies in the aromaticity of the five-membered pyrrole ring. In 1H-pyrrolo[3,2-b]pyridine, the pyrrole ring is aromatic, contributing to a planar, rigid structure with a delocalized π-electron system. Conversely, the 2,3-dihydro analog possesses a non-aromatic, saturated pyrrolidine ring, which introduces conformational flexibility.
This seemingly subtle change from a C=C double bond to a C-C single bond at the 2,3-position has profound implications for the molecule's geometry and electronic landscape. The aromatic 4-azaindole has a planar geometry, which is often crucial for intercalation into DNA or fitting into the flat binding pockets of enzymes. In contrast, the sp3-hybridized carbons at the 2 and 3 positions of 4-azaindoline create a puckered, three-dimensional structure. This conformational flexibility can be advantageous for optimizing interactions with complex protein binding sites.
The electronic nature of the two scaffolds is also markedly different. The nitrogen atom in the pyridine ring of both molecules is electron-withdrawing, which influences the electron density of the fused pyrrole or pyrrolidine ring. In the case of the aromatic 1H-pyrrolo[3,2-b]pyridine, this electronic interplay is complex, affecting the reactivity of the entire bicyclic system. The 2,3-dihydro analog, lacking the aromaticity in the five-membered ring, behaves more like a substituted aniline fused to a pyridine ring. This difference in electron distribution directly impacts the molecules' reactivity, pKa values, and their ability to form hydrogen bonds and other non-covalent interactions with biological targets.
Technical Monograph: 3-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine Scaffolds
This technical monograph details the physicochemical identity, synthetic methodology, and pharmaceutical applications of 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine .
Executive Summary
The 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine scaffold (often referred to as 3-methyl-4-azaindoline ) represents a critical "privileged structure" in modern drug discovery. As a bioisostere of the 3-methylindoline core, the incorporation of a pyridine nitrogen at the 4-position (relative to the indole numbering) significantly alters the physicochemical profile—lowering lipophilicity (LogP) and increasing aqueous solubility while introducing a specific hydrogen bond acceptor vector. This scaffold is extensively utilized in the development of kinase inhibitors (e.g., JAK, MPS1, FGFR) where it functions as a hinge-binding motif.
Physicochemical Identity & Nomenclature
The user-supplied nomenclature "1H,2H,3H" refers to the saturation of the C2-C3 bond in the pyrrole ring, chemically defined as the 2,3-dihydro derivative.
Table 1: Core Chemical Data
| Property | Value | Notes |
| IUPAC Name | 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | Standardized nomenclature |
| Common Name | 3-methyl-4-azaindoline | "4-aza" denotes N at position 4 of the fused system |
| Molecular Formula | C₈H₁₀N₂ | Distinct from aromatic analog C₈H₈N₂ |
| Molecular Weight | 134.18 g/mol | Monoisotopic Mass: 134.0844 |
| CAS Number | 1211540-79-2 (Generic dihydro) | Specific 3-methyl isomer is often custom synthesized |
| Chirality | Yes (C3 Center) | Exists as (R) and (S) enantiomers |
| H-Bond Donors | 1 (N1-H) | Pyrrolidine Nitrogen |
| H-Bond Acceptors | 1 (N4) | Pyridine Nitrogen |
Critical Distinction: Researchers must distinguish this saturated scaffold (MW 134.18) from its aromatic precursor, 3-methyl-1H-pyrrolo[3,2-b]pyridine (MW 132.16, CAS 25796-94-5), which is fully unsaturated and planar.
Synthetic Methodology & Causality
The synthesis of the dihydro scaffold is most reliably achieved via the selective reduction of the aromatic 4-azaindole precursor. This approach allows for the pre-installation of the C3-methyl group on the stable aromatic core before the sensitive reduction step.
Retrosynthetic Analysis (Logic Flow)
The synthesis relies on the electronic activation of the pyridine ring. The pyridine nitrogen is basic; in acidic media, it becomes protonated, withdrawing electron density from the fused pyrrole ring. This makes the C2-C3 double bond susceptible to hydride reduction, a transformation that would be difficult in a neutral indole system.
Experimental Protocol: Selective Reduction
Objective: Convert 3-methyl-1H-pyrrolo[3,2-b]pyridine to 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine.
Reagents:
-
Precursor: 3-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN) (3.0 eq)
-
Solvent/Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Solvation: Dissolve 3-methyl-1H-pyrrolo[3,2-b]pyridine in glacial acetic acid at room temperature. Causality: AcOH serves as both solvent and proton source to activate the pyridine ring.
-
Addition: Cool the solution to 10°C. Add NaBH₃CN portion-wise over 20 minutes. Safety: Vent the reaction vessel to manage minor HCN evolution (perform in a fume hood).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via LC-MS for the mass shift from 133 [M+H]⁺ to 135 [M+H]⁺.
-
Quench: Pour the reaction mixture into ice-cold NaOH (2M) to neutralize the acid and adjust pH to >10. Causality: High pH deprotonates the product, ensuring it partitions into the organic phase.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (MeOH/DCM gradient). The dihydro amine is more polar than the aromatic precursor.
Structural Visualization & Pathways
The following diagram illustrates the synthesis logic and the pharmacophore mapping that makes this scaffold valuable in kinase inhibition.
Figure 1: Synthetic pathway from pyridine precursors to the dihydro-azaindole scaffold, highlighting the critical reduction step and pharmacophore features.
Pharmaceutical Applications & Logic
Scaffold Hopping (Indole vs. Azaindole)
In drug development, replacing a carbon atom with a nitrogen (C
-
Solubility: The pyridine nitrogen (N4) has a pKa of ~4-5. At physiological pH, it remains largely uncharged but increases polarity compared to the carbocyclic indole analog, improving solubility.
-
Metabolic Stability: The electron-deficient pyridine ring is less prone to oxidative metabolism (e.g., by CYP450s) than the electron-rich benzene ring of a standard indoline.
Kinase Hinge Binding
This scaffold is frequently used to target the ATP-binding site of kinases.
-
Mechanism: The N1-H (donor) and N4 (acceptor) form a bidentate hydrogen bonding motif with the kinase "hinge" region backbone residues.
-
Selectivity: The 3-methyl group projects into the ribose-binding pocket or the hydrophobic "gatekeeper" region, providing a vector to tune selectivity against specific kinases (e.g., MPS1, FGFR).
References
-
PubChem. (2024). Compound Summary: 3-Methyl-1H-pyrrolo[3,2-b]pyridine (Aromatic Precursor). National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Azaindoles: Methods and Protocols.[Link]
-
Journal of Medicinal Chemistry. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).[1] ACS Publications. [Link]
-
RSC Advances. (2014). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[2] Royal Society of Chemistry. [Link]
Sources
Strategic Drug Design: A Comparative Analysis of the 5-Azaindoline and 5-Azaindole Scaffolds
An In-depth Technical Guide for Medicinal Chemists:
Introduction: The Power of Bioisosteric Replacement
In the landscape of medicinal chemistry, the indole scaffold is a ubiquitous and privileged structure, forming the core of numerous natural products and synthetic drugs.[1][2][3] However, its inherent properties, such as lipophilicity and susceptibility to oxidative metabolism, can present significant challenges in drug development. A proven strategy to overcome these hurdles is the use of bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity but possesses altered physicochemical properties.[4][5] The azaindole scaffold, which replaces a carbon atom in the indole's benzene ring with a nitrogen atom, is a premier example of such a strategy.[6][7][8]
This substitution creates four possible isomers (4-, 5-, 6-, and 7-azaindole), each with distinct electronic and physical properties.[2] The introduction of the nitrogen atom can profoundly modulate a molecule's solubility, pKa, metabolic stability, and target-binding interactions.[4][6][8] This guide focuses on a critical comparison between two closely related yet functionally distinct scaffolds: the aromatic 5-azaindole and its saturated counterpart, the 5-azaindoline .
While 5-azaindole maintains the aromatic, planar character of the parent indole, 5-azaindoline introduces a three-dimensional, saturated ring system. This fundamental geometric and electronic divergence offers medicinal chemists a powerful choice to fine-tune drug candidates for optimal performance. This whitepaper serves as a technical guide for researchers and drug development professionals, providing a detailed comparison of their physicochemical properties, synthetic routes, and pharmacological profiles to inform rational scaffold selection in drug design.
Part 1: Core Structural and Physicochemical Properties
The decision to employ a 5-azaindole versus a 5-azaindoline scaffold is rooted in their fundamental differences in structure, electronics, and resulting physicochemical properties.
Aromaticity, Geometry, and Electronic Landscape
The primary distinction lies in the saturation of the five-membered ring. The 5-azaindole contains a pyrrole ring fused to a pyridine ring, resulting in a planar, 10-π electron aromatic system. This planarity is often crucial for interactions within flat, aromatic binding pockets of biological targets, such as the ATP-binding site of kinases.[2]
In contrast, the 5-azaindoline features a saturated pyrrolidine ring. This saturation breaks the aromaticity of the bicyclic system and introduces a non-planar, three-dimensional geometry. This "sp3-character" allows the scaffold to project substituents into different vectors of chemical space, potentially accessing deeper or more complex binding pockets that are inaccessible to a flat molecule.
Caption: Workflow for 5-azaindole synthesis via cycloaddition.
Experimental Protocol: Synthesis of C2-Substituted 5-Azaindoles [9]
-
Step 1: [3+2] Dipolar Cycloaddition:
-
To a solution of the donor-acceptor cyclopropane (1 equivalent) and the desired nitrile (1.5-2 equivalents) in anhydrous dichloroethane, add a Lewis acid catalyst (e.g., SnCl₄ or Yb(OTf)₃) at room temperature under an inert atmosphere (N₂).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude cyclized intermediate is often carried forward without further purification.
-
-
Step 2: Oxidation to 5-Azaindole:
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as dioxane or toluene.
-
Add selenium dioxide (SeO₂, 2-3 equivalents) to the solution.
-
Heat the mixture to reflux (typically 100-110 °C) for 4-12 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove solid residues.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired C2-substituted 5-azaindole.
-
Synthesis of the 5-Azaindoline Scaffold
The most direct and common method for preparing 5-azaindolines is through the catalytic hydrogenation of the corresponding 5-azaindole. This reduction selectively saturates the five-membered pyrrole ring while leaving the pyridine ring intact.
Caption: Synthesis of 5-azaindoline via reduction of 5-azaindole.
Experimental Protocol: Reduction of 7-Azaindole to 7-Azaindoline [10](Note: This protocol for 7-azaindole is directly applicable to the 5-azaindole isomer.)
-
Catalyst Preparation and Reaction Setup:
-
Dissolve the starting 7-azaindole (1 equivalent) in a suitable solvent, such as ethanol (EtOH), in a high-pressure reaction vessel.
-
Carefully add Raney Nickel (approx. 1 equivalent, as a slurry in water or EtOH) to the solution.
-
Seal the reaction vessel.
-
-
Hydrogenation:
-
Purge the vessel with nitrogen gas, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Heat the reaction mixture to 90–95 °C with vigorous stirring.
-
Maintain the reaction under these conditions for an extended period (e.g., 48 hours), monitoring for the consumption of the starting material by TLC or LC-MS.
-
-
Workup and Purification:
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a bed of diatomaceous earth (Celite) to remove the Raney Nickel catalyst. Wash the filter cake thoroughly with EtOH.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the pure 7-azaindoline.
-
Part 3: Impact on Biological Activity and Pharmacokinetics
The choice between these two scaffolds has profound consequences for a compound's pharmacological profile, from its interaction with the biological target to its metabolic fate in the body.
Target Engagement: Planar vs. 3D Interactions
The planar, aromatic nature of the 5-azaindole scaffold makes it an ideal mimic of the adenine ring of ATP. This has led to its widespread and successful application in the design of kinase inhibitors. [6][7]The azaindole core can form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that anchors ATP. [2] The 5-azaindoline scaffold, with its inherent three-dimensionality, is less suited for mimicking ATP in this manner. However, its true strength lies in its ability to orient substituents into a more defined three-dimensional space. This is particularly advantageous for targeting proteins with deep, non-planar, or saturated binding pockets. By locking substituents into specific vectors, the azaindoline scaffold can reduce the entropic penalty of binding and achieve high-affinity interactions that a more flexible or planar system cannot.
Caption: Conceptual binding models for each scaffold.
A Case Study: Overcoming Metabolic Liabilities in HPK1 Inhibitors
A compelling example illustrating the strategic switch from an azaindole to an azaindoline comes from the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. [11]
-
The Challenge: An initial series of potent HPK1 inhibitors was based on a 7-azaindole scaffold. While these compounds showed excellent potency, they suffered from two major liabilities: high turnover in human liver microsomes and time-dependent inhibition of the crucial metabolic enzyme CYP3A4. The electron-rich pyrrole ring of the azaindole was identified as the primary site of this undesirable oxidative metabolism. [11]
-
The Solution: To address this metabolic instability, the researchers made a strategic decision to saturate the five-membered ring, creating a series of spiro-azaindoline inhibitors. This modification directly blocked the problematic metabolic pathway. [11]
-
The Outcome: The resulting spiro-azaindoline compound (25 in the cited paper) successfully addressed the key liabilities of the original azaindole series. It demonstrated:
-
Improved Metabolic Stability: Human hepatocyte clearance was significantly reduced.
-
Reduced CYP Inhibition: The time-dependent inhibition of CYP3A4 was minimized.
-
Retained Potency: The compound retained its ability to inhibit HPK1 and induce the desired immune response (IL-2 production) in human T-cells. [11] This case study provides a clear, field-proven example of how converting an azaindole to an azaindoline can be a powerful strategy to resolve critical ADME issues while preserving, and sometimes enhancing, the desired pharmacology.
-
| Parameter | 7-Azaindole Precursor | Spiro-Azaindoline Inhibitor | Improvement |
| Human Hepatocyte Clearance | 15 mL/min/kg | 9.2 mL/min/kg | Improved Stability |
| CYP3A4 TDI IC50 | High Inhibition | > 10 µM (Minimal Inhibition) | Improved Safety Profile |
| Biological Function | Potent HPK1 Inhibition | Dose-dependent IL-2 augmentation | Function Retained |
| Data derived from the HPK1 inhibitor development program.[11] |
Part 4: Conclusion and Strategic Application
The 5-azaindole and 5-azaindoline scaffolds are not interchangeable; they are distinct tools in the medicinal chemist's arsenal, each with a specific set of advantages for overcoming different drug design challenges. The choice between them should be a deliberate, data-driven decision based on the project's specific goals, the target's structural characteristics, and the lead compound's liabilities.
Summary: A Chemist's Guide to Scaffold Selection
| Choose 5-Azaindole When: | Choose 5-Azaindoline When: |
| ✅ Targeting a planar, aromatic binding site (e.g., kinase ATP pocket). | ✅ A lead compound suffers from oxidative metabolism at the pyrrole ring. |
| ✅ A rigid, planar conformation is required for optimal target engagement. | ✅ A three-dimensional scaffold is needed to access a non-planar or deep binding pocket. |
| ✅ Mimicking purine structures (like adenine) is the primary goal. | ✅ Improving metabolic stability and reducing CYP interactions is a key objective. |
| ✅ Leveraging π-π stacking interactions is part of the binding hypothesis. | ✅ Increasing the fraction of sp3 carbons (Fsp3) is desired to improve developability. |
By understanding the fundamental differences in geometry, electronics, and metabolic stability between these two powerful scaffolds, drug discovery teams can make more informed decisions, accelerating the journey from a promising hit to a viable clinical candidate.
References
- Boyle, R. G., et al. (2004). A Practical, Efficient Synthesis of 5-Amino-7-azaindole. Arkivoc.
-
Chuan, C., et al. (2010). Synthesis of 5-Azaindoles via a Cycloaddition Reaction between Nitriles and Donor−Acceptor Cyclopropanes. Organic Letters, 12(14), 3168-71. [Link]
-
Chuan, C., et al. (2010). Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. PubMed. [Link]
-
Bollacke, A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. . [Link]
-
Zhu, M., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules. [Link]
-
Mori, T., et al. (2023). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology. [Link]
-
Unknown Author. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. [Link]
-
Chem-Impex. (n.d.). 5-Azaindole. . [Link]
-
Sharma, B., et al. (2023). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry. [Link]
-
Unknown Author. (n.d.). Relevant azaindole core in medicinal chemistry presenting biological activity. ResearchGate. [Link]
-
Motati, D. R., & Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry. [Link]
-
Unknown Author. (n.d.). Synthesis of compounds 21–24 from 5-azaindole. ResearchGate. [Link]
-
El-Ghanam, A. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- Fray, M. J., et al. (2010). Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
-
Okuda, S., & Robison, M. (1959). Notes- The Synthesis of 5-Azaindole. The Journal of Organic Chemistry. [Link]
-
Motati, D. R., & Ganesh, T. (2020). Azaindole therapeutic agents. PubMed. [Link]
-
Bollacke, A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Wang, S., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. MDPI. [Link]
-
Unknown Author. (2026). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]
-
Unknown Author. (2026). The importance of indole and azaindole scaffold in the development of antitumor agents. ResearchGate. [Link]
-
Unknown Author. (n.d.). Azaindolines featured in various drug discovery programs. ResearchGate. [Link]
-
Han, Y., et al. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. European Journal of Medicinal Chemistry. [Link]
-
Bagdanoff, J. T., et al. (2021). Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Unknown Author. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. . [Link]
-
Unknown Author. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]
-
Rode, M. A., et al. (2009). Synthesis and biological activities of some indoline derivatives. ResearchGate. [Link]
-
Auger, K. R., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters. [Link]
-
Unknown Author. (n.d.). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]
-
Al-Harrasi, A., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. [Link]
Sources
- 1. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Substituted Pyrrolo[3,2-b]pyridines: A Technical Guide for Medicinal Chemists
Introduction
The pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. As a bioisostere of both indole and purine, its unique electronic properties and hydrogen bonding capabilities have made it a cornerstone in the development of novel therapeutics.[1][2] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a distinct chemical personality, influencing the molecule's potency, selectivity, and pharmacokinetic properties.[2][3]
Derivatives of 7-azaindole have demonstrated a remarkable breadth of biological activities, including potent inhibition of various protein kinases, which has led to FDA-approved drugs like vemurafenib for melanoma.[1][4] The scaffold is also a key component in agents targeting Alzheimer's disease, inflammation, and various cancers.[1][4][5][6]
The C-3 position of the 7-azaindole core is a particularly important site for substitution. Functionalization at this position allows for the introduction of diverse chemical moieties that can modulate biological activity and fine-tune physicochemical properties. This guide provides an in-depth overview of the primary synthetic strategies for accessing 3-substituted pyrrolo[3,2-b]pyridines, with a focus on the underlying chemical principles, practical experimental considerations, and modern synthetic advancements.
Foundational Synthetic Strategies
The construction of the 3-substituted pyrrolo[3,2-b]pyridine framework can be broadly categorized into two main approaches:
-
Post-functionalization of a pre-formed pyrrolo[3,2-b]pyridine core: This is the most common and versatile strategy, involving the direct introduction of a substituent at the C-3 position of the 7-azaindole ring.
-
Annulation strategies: This involves building the bicyclic ring system with the C-3 substituent already incorporated or positioned for its formation.
This guide will focus primarily on the post-functionalization approach due to its widespread use and adaptability.
Part 1: Direct C-3 Functionalization of the Pyrrolo[3,2-b]pyridine Core
The pyrrole moiety of the 7-azaindole scaffold is electron-rich, making it susceptible to electrophilic attack. This inherent reactivity is the foundation for many C-3 functionalization methods. The C-3 position is generally favored for electrophilic substitution over the C-2 position, analogous to the reactivity of indole itself.[7][8]
1.1 Electrophilic Halogenation
Halogenation, particularly iodination and bromination, at the C-3 position serves as a crucial entry point for further derivatization, most notably through palladium-catalyzed cross-coupling reactions.
Mechanism Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The pyrrole ring acts as the nucleophile, attacking the electrophilic halogen species to form a sigma complex, which then loses a proton to restore aromaticity. The choice of halogenating agent and reaction conditions is critical to achieve high regioselectivity for the C-3 position and to avoid over-halogenation or side reactions.
Typical Protocol: C-3 Iodination of 7-Azaindole
A widely used method involves N-iodosuccinimide (NIS) as the iodine source.
-
Materials: 7-azaindole, N-Iodosuccinimide (NIS), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 7-azaindole (1.0 equiv) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (1.05 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 3-iodo-7-azaindole.
-
1.2 Palladium-Catalyzed Cross-Coupling Reactions
The introduction of a halogen at the C-3 position opens the door to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings are routinely employed to install aryl, heteroaryl, alkynyl, and amino groups, respectively.
Causality in Experimental Design: The success of these couplings hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.
-
Catalyst/Ligand System: The choice of ligand is paramount. For instance, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective in Suzuki-Miyaura couplings of heteroaromatic halides by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[9]
-
Base: The base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) plays a crucial role in activating the boronic acid (in Suzuki coupling) and in the overall catalytic turnover. The strength and solubility of the base can significantly impact reaction rates and yields.
-
N-Protection: The pyrrole N-H can sometimes interfere with catalytic cycles. Protection with groups like tosyl (Ts), benzyl (Bn), or para-methoxybenzyl (PMB) can be necessary to improve yields and prevent side reactions, although many modern protocols are optimized for unprotected substrates.[9]
Workflow: C-3 Arylation via Suzuki-Miyaura Coupling
This diagram illustrates a typical catalytic cycle for the Suzuki-Miyaura cross-coupling of 3-iodo-7-azaindole.
A study by Kumar et al. (2023) demonstrated an efficient one-pot synthesis of C3,C6-diaryl 7-azaindoles.[9] Their optimized conditions for the selective C-3 arylation of 6-chloro-3-iodo-7-azaindole involved using Pd₂(dba)₃/SPhos as the catalytic system with Cs₂CO₃ as the base in a toluene/ethanol mixture.[9] Yields for this step were reported in the range of 67-93%.[9]
| Aryl Boronic Acid Substituent | Product | Yield (%)[9] |
| Phenyl | 10a | 85 |
| 4-Methylphenyl | 10b | 89 |
| 3-Methylphenyl | 10c | 93 |
| 4-Methoxyphenyl | 10d | 93 |
| 4-Fluorophenyl | 10e | 79 |
| 3,5-Bis(trifluoromethyl)phenyl | 10f | 67 |
1.3 Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical alternative to traditional cross-coupling methods, as it circumvents the need for pre-halogenation of the azaindole core.
Transition-Metal Catalyzed C-H Arylation: Palladium-catalyzed direct C-H arylation reactions have been developed for the C-3 position of 7-azaindoles. These reactions typically couple the azaindole with an aryl halide. A significant challenge has been achieving high regioselectivity and reactivity at the C-3 position.[10] Recent advances have shown that using specific ligands, such as 1,10-phenanthroline, can promote the desired C-3 arylation.[10] One report describes a method for C-3 direct arylation using Pd(OAc)₂ with PPh₃ as the ligand in water, offering a more sustainable approach.[10]
Friedel-Crafts Type Reactions: The electron-rich nature of the 7-azaindole ring allows it to undergo Friedel-Crafts type reactions. A modified aza-Friedel-Crafts reaction has been reported for the C-3 substitution of azaindoles with cyclic imines, such as 3,4-dihydroisoquinoline.[11] This reaction can be performed under solvent-free conditions or catalyzed by a mild acid like p-toluenesulfonic acid (p-TSA), providing direct access to complex 3-substituted derivatives.[11]
1.4 Chalcogenation
The introduction of sulfur or selenium moieties at the C-3 position provides another avenue for derivatization and can also impart unique biological properties. An iodine-catalyzed method has been developed for the regioselective C-3 sulfenylation, selenylation, and thiocyanation of unprotected 7-azaindoles.[12][13]
Protocol: Iodine-Catalyzed C-3 Phenylsulfenylation
-
Materials: 7-azaindole, Thiophenol, Iodine (I₂), Dimethyl sulfoxide (DMSO).
-
Procedure: [12]
-
Combine 7-azaindole (1.0 equiv), thiophenol (1.1 equiv), and Iodine (20 mol %) in DMSO in a reaction vessel.
-
Heat the mixture at 80 °C for 6 hours in an open-air system.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the C-3 sulfenylated product.
-
This method is notable for its operational simplicity, use of a catalytic amount of iodine, and tolerance of an unprotected N-H group.[12][13]
Part 2: Annulation Strategies for Core Synthesis
While post-functionalization is prevalent, constructing the pyrrolo[3,2-b]pyridine core with a pre-installed C-3 substituent is also a viable strategy, though often more complex. Classic indole syntheses, such as the Fischer indole synthesis, can be adapted for azaindoles, but often with lower efficiency due to the electron-deficient nature of the pyridine ring.[2]
Logical Flow: Building the Pyrrole Ring onto a Pyridine
This approach typically starts with a functionalized 2-aminopyridine derivative.
This generalized workflow highlights how Sonogashira coupling can be used to install an alkyne at the C-3 position of a pyridine precursor. Subsequent intramolecular cyclization then forms the pyrrole ring. While this initially yields a 2-substituted product, strategic placement of functional groups allows for subsequent modification to achieve the desired 3-substituted pattern.
Conclusion and Future Perspectives
The synthesis of 3-substituted pyrrolo[3,2-b]pyridines is a mature yet continually evolving field. While traditional methods based on electrophilic substitution and subsequent cross-coupling of C-3-halogenated intermediates remain the workhorses for drug discovery campaigns, modern methodologies are shifting towards greater efficiency and sustainability. The continued development of direct C-H functionalization techniques that offer high regioselectivity and broad substrate scope will be a key area of future research. These advancements will further empower medicinal chemists to rapidly generate diverse libraries of 7-azaindole derivatives, accelerating the discovery of next-generation therapeutics.
References
- Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736.
-
Illyés, E., et al. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 24(12), 2296. [Link]
-
Shukla, N. M., & Vankar, G. D. (2020). Azaindole Therapeutic Agents. ACS Omega, 5(4), 1637-1651. [Link]
-
Li, Y., et al. (2022). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 13(10), 1235-1245. [Link]
-
Wang, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(9), 963-968. [Link]
-
Singh, A., et al. (2021). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 86(23), 16295-16307. [Link]
-
Singh, A., et al. (2021). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]
-
Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 313-317. [Link]
-
Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8671-8682. [Link]
-
AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]
-
Singh, A., et al. (2017). On Water Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 22(6), 1014. [Link]
-
Chemistry Stack Exchange. (2018, March 24). Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction? Chemistry Stack Exchange. [Link]
-
Online Organic Chemistry Tutor. (2025, April 27). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aklectures.com [aklectures.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole [mdpi.com]
- 11. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of the Dihydro-pyrrolo[3,2-b]pyridine Core
The dihydro-pyrrolo[3,2-b]pyridine core, a member of the broader azaindole family, represents a heterocyclic scaffold of significant interest in modern drug discovery. Its unique electronic properties, rigid bicyclic structure, and capacity to form critical hydrogen bonds have established it as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a foundation for developing a wide array of therapeutic agents. This guide offers a comprehensive exploration of the diverse biological activities associated with the dihydro-pyrrolo[3,2-b]pyridine core, delving into its role as a potent kinase inhibitor, a modulator of neurological pathways, and an antibacterial agent. We will examine the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental context to empower researchers and drug development professionals in their pursuit of novel therapeutics.
Potent Kinase Inhibition: A Cornerstone of Anticancer Activity
The pyrrolopyridine scaffold is a masterful kinase hinge-binder, a characteristic that has positioned its derivatives at the forefront of oncology research. The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring are perfectly positioned to form canonical hydrogen bonds with the highly conserved hinge region of the ATP-binding pocket in many kinases. This interaction anchors the molecule, allowing its substituents to explore adjacent hydrophobic pockets and allosteric sites, thereby dictating potency and selectivity.
Mechanism of Action: The Hinge-Binding Paradigm
The efficacy of pyrrolopyridine derivatives as kinase inhibitors stems from their ability to mimic the adenine moiety of ATP. The diagram below illustrates this fundamental interaction, which is the basis for the scaffold's broad applicability in targeting various kinase families.
Caption: General binding mode of the pyrrolopyridine core in a kinase ATP pocket.
Targeting Key Oncogenic Kinases
While research spans multiple isomers of the pyrrolopyridine family, the collective findings underscore the therapeutic potential of the core structure.
-
FMS Kinase (CSF-1R): Over-expression of FMS kinase is linked to various cancers, including ovarian, prostate, and breast cancer. Derivatives of the related pyrrolo[3,2-c]pyridine scaffold have demonstrated potent and selective inhibition of FMS kinase. For instance, compound 1r from a studied series emerged as a highly effective inhibitor with an IC50 of 30 nM, which was 3.2 times more potent than the lead compound. This compound also showed significant antiproliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.15–1.78 µM, and exhibited favorable selectivity for cancer cells over normal fibroblasts.
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a critical driver in many tumor types. Extensive research on the 1H-pyrrolo[2,3-b]pyridine isomer has yielded potent inhibitors of FGFR1, 2, and 3. Optimization of a lead compound led to the discovery of derivative 4h , which exhibited impressive IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. This compound effectively inhibited breast cancer cell proliferation, induced apoptosis, and suppressed cell migration and invasion in vitro.
Antiproliferative Activity Against Melanoma
Derivatives built on the pyrrolo[3,2-b]pyridine scaffold have shown remarkable antiproliferative effects. A study focused on diarylureas and amides featuring this core revealed potent activity against the A375 human melanoma cell line. Several of the synthesized compounds demonstrated activity superior or similar to Sorafenib, an approved multi-kinase inhibitor. Notably, compounds Ir and It , which incorporate 5-benzylamide substituted 4'-amide moieties, were the most potent derivatives identified in the series.
| Compound Series | Target Cell Line | Key Finding | Reference |
| Diarylureas/amides of pyrrolo[3,2-b]pyridine | A375 Human Melanoma | Activity superior to Sorafenib; compounds Ir and It were most potent. | |
| Diarylureas/amides of pyrrolo[3,2-c]pyridine | Ovarian, Prostate, Breast Cancer Lines | Compound 1r showed IC50 values of 0.15–1.78 µM and selectivity for cancer cells. | |
| 1H-pyrrolo[2,3-b]pyridine derivatives | 4T1 Breast Cancer | Compound 4h inhibited proliferation, migration, and induced apoptosis. |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
The following protocol outlines a standard method for assessing the inhibitory activity of a compound against a target kinase.
-
Preparation: Reagents, including the purified kinase, a suitable substrate (e.g., a peptide), and ATP, are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compound (e.g., a dihydro-pyrrolo[3,2-b]pyridine derivative) is serially diluted in DMSO to create a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and test compound are combined in a microplate well and incubated briefly. The reaction is initiated by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is commonly done using luminescence-based technologies (e.g., Kinase-Glo®), where the amount of remaining ATP is measured—less ATP corresponds to higher kinase activity.
-
Data Analysis: The luminescence signal is plotted against the compound concentration. An IC50 value, the concentration at which 50% of kinase activity is inhibited, is calculated using non-linear regression analysis.
Neuromodulation: Targeting the GluN2B Receptor
The dihydro-pyrrolo[3,2-b]pyridine core has also been successfully optimized to yield selective modulators of central nervous system targets. A prominent example is the development of selective negative allosteric modulators (NAMs) for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a target implicated in treatment-resistant depression.
Mechanism of Action and Lead Optimization
Starting from a high-throughput screening hit, medicinal chemistry efforts focused on refining the 1H-pyrrolo[3,2-b]pyridine core to enhance its drug-like properties. The primary goals were to increase brain penetration, reduce off-target effects such as cytochrome P450 inhibition and hERG channel binding, and improve metabolic stability. This iterative process of chemical modification and biological testing is a hallmark of modern drug discovery, aimed at producing a candidate with a suitable safety and efficacy profile.
The resulting lead compounds demonstrated good in vitro potency and achieved significant target engagement in vivo. After an oral dose of 10 mg/kg in rats, several compounds achieved greater than 75% receptor occupancy in the brain, confirming that the scaffold could be tailored to effectively cross the blood-brain barrier and interact with its intended target.
Caption: Workflow for optimizing GluN2B modulators from a pyrrolopyridine hit.
Antibacterial Potential
Beyond oncology and neurology, the dihydro-pyrrolo[3,2-b]pyridine scaffold has been identified as a novel class of antibacterial agents. A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives showed high potency, particularly against Gram-negative bacteria like Escherichia coli.
Structure-Activity Relationship (SAR) and Mechanism
Analysis of the active compounds revealed that the key moieties likely responsible for the antibacterial effect are a substituted phenyl group, a 7-isopropyl group, and a 3-carboxyl group. Preliminary mechanistic studies suggest that these compounds may exert their effect by inhibiting bacterial protein biosynthesis. The most active derivatives from this series displayed Minimum Inhibitory Concentration (MIC) values as low as 1.2 µg/mL and a favorable selectivity index, marking them as promising candidates for further development.
Conclusion and Future Perspectives
The dihydro-pyrrolo[3,2-b]pyridine core is a structurally versatile and biologically significant scaffold. Its proven ability to act as a potent kinase inhibitor has established its importance in the development of anticancer therapeutics. Furthermore, its successful adaptation into selective neuromodulators and novel antibacterial agents highlights its vast potential. The demonstrated success in modulating diverse and challenging biological targets confirms its status as a privileged structure in medicinal chemistry. Future research will likely focus on further refining the selectivity of these derivatives to minimize off-target effects, exploring novel substitutions to overcome drug resistance, and expanding their application to other therapeutic areas such as inflammatory and viral diseases. The dihydro-pyrrolo[3,2-b]pyridine core is poised to remain a valuable and productive foundation for the discovery of next-generation medicines.
References
- Kim, H. J., Jung, M. H., Kim, H., El-Gamal, M. I., Sim, T. B., Lee, S. H., Hong, J. H., Hah, J. M., Cho, J. H., Choi, J. H., Yoo, K. H., & Oh, C.
Application Note: Strategic Synthesis of 3-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine via Selective Reduction of 3-Methyl-5-azaindole
Abstract
This application note provides a comprehensive guide for the synthesis of 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, a key azaindoline scaffold, from its aromatic precursor, 3-methyl-5-azaindole. Azaindolines are privileged structures in medicinal chemistry, often serving as saturated bioisosteres of indoles with improved physicochemical properties such as solubility and metabolic stability.[1][2] This document details two robust and validated protocols for the selective reduction of the pyrrole moiety: Catalytic Hydrogenation using Platinum(IV) oxide (Adams' catalyst) and Chemical Reduction with sodium cyanoborohydride. We delve into the mechanistic rationale behind the selective reduction, emphasizing the critical role of acid catalysis in activating the azaindole core. This guide is intended for researchers and scientists in synthetic chemistry and drug development, offering field-proven insights to ensure reproducible and high-yield synthesis.
Introduction: The Value of the Azaindoline Scaffold
Azaindoles, or pyrrolopyridines, are recognized as valuable isosteres of indoles in drug discovery programs.[3] The strategic replacement of a C-H group in the benzene ring of an indole with a nitrogen atom can profoundly modulate a molecule's binding affinity, solubility, and metabolic profile.[1][2] The reduction of the azaindole core to its corresponding azaindoline introduces a three-dimensional character, which can be crucial for optimizing interactions with biological targets and improving pharmacokinetic properties.
The target molecule, 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (also known as 3-methyl-5-azaindoline), represents a versatile building block for the synthesis of complex bioactive molecules, particularly kinase inhibitors.[4] The synthesis of this scaffold via the reduction of the readily available 3-methyl-5-azaindole is a critical transformation. However, the challenge lies in the selective reduction of the electron-rich pyrrole ring without affecting the electron-deficient pyridine ring. This note addresses this challenge by presenting detailed, reliable protocols grounded in established chemical principles.
Mechanistic Insight: The Principle of Selective Azaindole Reduction
The selective reduction of the 5-membered pyrrole ring in an azaindole is predicated on the differential reactivity of the two fused heterocyclic systems. The hydrogenation of the aromatic indole nucleus is generally challenging due to its high resonance stability.[5] A key strategy to overcome this is acid catalysis.
In the presence of a Brønsted acid (e.g., acetic acid, trifluoroacetic acid), the azaindole is protonated. Protonation preferentially occurs at the C3 position of the pyrrole ring, which is the most electron-rich and nucleophilic site. This disrupts the aromaticity of the five-membered ring and generates a reactive iminium ion intermediate.[5] This intermediate is significantly more susceptible to hydride attack or hydrogenation than the starting aromatic heterocycle. The pyridine ring, being inherently electron-deficient, is less prone to protonation and subsequent reduction under these conditions, allowing for a high degree of chemoselectivity.[6][7]
Caption: Acid-catalyzed activation mechanism for selective azaindole reduction.
Experimental Protocols
Two primary methods are presented, offering flexibility based on available equipment and desired reaction scale.
Protocol 1: Heterogeneous Catalytic Hydrogenation
This is the preferred method for its high efficiency, atom economy, and cleaner reaction profile. It utilizes Platinum(IV) oxide (PtO₂, Adams' catalyst) which is reduced in situ to active platinum metal. Glacial acetic acid serves as both the solvent and the crucial acid catalyst.[8][9][10]
Caption: Experimental workflow for catalytic hydrogenation.
Step-by-Step Methodology:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-methyl-5-azaindole (1.0 eq, e.g., 1.32 g, 10.0 mmol).
-
Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid (10-15 mL per gram of substrate). Carefully add Platinum(IV) oxide (PtO₂, 5-10 mol%, e.g., 114-227 mg).
-
Expert Insight: Acetic acid is an ideal solvent as it activates the substrate and maintains catalyst activity. While other solvents can be used with a strong acid additive like p-toluenesulfonic acid, acetic acid simplifies the reaction setup.[5]
-
-
Hydrogenation: Securely attach the vessel to a Parr shaker or similar hydrogenation apparatus. Purge the system by evacuating and refilling with nitrogen (3x) followed by hydrogen (3x).
-
Reaction Execution: Pressurize the vessel with hydrogen gas to 50-60 psi. Begin vigorous stirring or shaking at room temperature.
-
Monitoring: Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 6-24 hours, once hydrogen uptake ceases. Progress can also be monitored by TLC or LC-MS analysis of a small, carefully depressurized aliquot.
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Safety Note: The platinum catalyst on the Celite® pad can be pyrophoric upon drying. Quench it carefully with water before disposal.
-
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol.
-
Neutralization and Extraction: Dissolve the residue in water and cool in an ice bath. Carefully basify the aqueous solution to pH > 10 by the slow addition of aqueous sodium hydroxide (e.g., 2 M NaOH).
-
Product Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).
-
Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Chemical Reduction with Sodium Cyanoborohydride
This method is an excellent alternative when high-pressure hydrogenation equipment is unavailable. Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that is stable in acidic conditions and selectively reduces the iminium ion intermediate formed in situ.[11][12]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-methyl-5-azaindole (1.0 eq, e.g., 1.32 g, 10.0 mmol) in glacial acetic acid (15-20 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add sodium cyanoborohydride (NaBH₃CN, 2.0-3.0 eq, e.g., 1.26-1.89 g) portion-wise over 15-20 minutes.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Quenching and Work-up: Carefully quench the reaction by pouring the mixture over crushed ice.
-
Neutralization and Extraction: In a fume hood, slowly basify the mixture to pH > 10 with cold aqueous sodium hydroxide (e.g., 6 M NaOH).
-
Safety Note: The acidification of NaBH₃CN can generate toxic hydrogen cyanide (HCN) gas. The final basification step is crucial to quench any residual reagent and must be performed in a well-ventilated fume hood.
-
-
Product Extraction: Extract the product from the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Final Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material via silica gel column chromatography to yield the pure 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine.
Data Summary and Protocol Comparison
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Chemical Reduction |
| Primary Reagent | H₂ gas, Platinum(IV) oxide (PtO₂) | Sodium Cyanoborohydride (NaBH₃CN) |
| Key Advantage | High atom economy ("green" chemistry), simple product isolation post-filtration.[5] | No specialized high-pressure equipment required; highly selective reagent. |
| Key Disadvantage | Requires specialized high-pressure hydrogenation apparatus; catalyst can be pyrophoric. | Stoichiometric waste generation; potential for toxic HCN gas release if not handled correctly.[12] |
| Typical Yield | >90% | 70-85% |
| Reaction Time | 6-24 hours | 12-24 hours |
| Scale-up Potential | Excellent, commonly used in industrial processes. | Moderate, limited by heat and gas evolution management. |
| Safety Concerns | Handling of flammable H₂ gas; pyrophoric catalyst. | Handling of toxic and hygroscopic NaBH₃CN; potential HCN evolution. |
Conclusion
The synthesis of 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine from 3-methyl-5-azaindole is a key transformation for accessing valuable scaffolds in drug discovery. Both catalytic hydrogenation and chemical reduction with sodium cyanoborohydride under acidic conditions are highly effective and selective methods. The choice between protocols depends on the available laboratory infrastructure and scale of the synthesis. Catalytic hydrogenation is superior in terms of efficiency and environmental impact, while chemical reduction offers greater accessibility. By understanding the underlying acid-catalyzed activation mechanism, researchers can confidently apply and adapt these protocols to a range of substituted azaindole substrates.
References
-
Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 307–315. [Link]
-
Bhattacharya, A., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. [Link]
-
Kuwano, R., Kameyama, T., & Ikeda, R. (2016). Asymmetric Hydrogenation of Azaindoles: Chemo- and Enantioselective Reduction of Fused Aromatic Ring Systems Consisting of Two Heteroarenes. Angewandte Chemie International Edition, 55(39), 11859-11862. [Link]
-
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022). Organic & Biomolecular Chemistry. [Link]
-
Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane. (n.d.). Organic Chemistry Frontiers. [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- CN103421004A - 5-azaindole preparation method. (n.d.). Google Patents.
- PharmaBlock. (n.d.). Azaindoles in Drug Discovery. PharmaBlock.
-
Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. (2025). ResearchGate. [Link]
- GB2298199A - Synthesis of azaindoles. (n.d.). Google Patents.
-
Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. (n.d.). ChemRxiv. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. (n.d.). ChemRxiv. [Link]
-
Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. (2019). CORE. [Link]
-
Zhang, Z., et al. (2013). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 135(43), 16056-16059. [Link]
-
Unveiling Sodium Cyanoborohydride: A Versatile Reducing Agent in Organic Chemistry. (2026). Tejovanth. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2018). PMC. [Link]
-
ChemOrgChem. (2025, January 19). NaBH3CN Sodium Cyanoborohydride| Aza-Wittig Reaction| Reduction| Problem solved | ChemOrgChem [Video]. YouTube. [Link]
-
Sodium Cyanoborohydride. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2025). MDPI. [Link]
-
Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. (2020). ResearchGate. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Asian Journal of Chemistry, 27(12), 4358-4360. [Link]
-
Asymmetric hydrogenation of quinolines activated by Brønsted acids. (n.d.). University of Science and Technology of China. [Link]
-
Reductions of Acyl Compounds Using Hydrides. (n.d.). LibreTexts Chemistry. [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2023). Asian Journal of Chemistry. [Link]
-
Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2025). ResearchGate. [Link]
-
Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4-vs 1,2-selectivity. (2020). Semantic Scholar. [Link]
-
Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2025). ResearchGate. [Link]
-
Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. (2013). PMC. [Link]
-
Palladium-catalyzed cascade reactions involving C–C and C–X bond formation. (2021). Royal Society of Chemistry. [Link]
-
REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. (2023). The University of Liverpool Repository. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. GB2298199A - Synthesis of azaindoles - Google Patents [patents.google.com]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Hydrogenation of Azaindoles: Chemo- and Enantioselective Reduction of Fused Aromatic Ring Systems Consisting of Two Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Unveiling Sodium Cyanoborohydride: A Versatile Reducing Agent in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 12. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
reduction protocols for 3-methyl-1H-pyrrolo[3,2-b]pyridine
Application Note: Chemoselective Reduction Protocols for 3-Methyl-1H-pyrrolo[3,2-b]pyridine
Executive Summary & Chemical Context
The 1H-pyrrolo[3,2-b]pyridine core, formally known as 4-azaindole, is an indispensable scaffold in modern drug discovery. By replacing the benzene ring of a traditional indole with a pyridine ring, the resulting azaindole exhibits enhanced hydrogen-bonding capabilities and improved aqueous solubility[1]. Substituted derivatives, particularly 3-methyl-1H-pyrrolo[3,2-b]pyridines, are heavily utilized in the synthesis of potent 5-HT6 receptor antagonists for cognitive disorders[2] and acetyl-CoA carboxylase (ACC1) inhibitors for oncology[3].
However, the structural elaboration of this core often requires the reduction of the bicyclic system to access 3D-rich azaindolines or tetrahydropyrrolopyridines. As a Senior Application Scientist, I have designed this technical guide to address the fundamental electronic dichotomy of the azaindole core, providing self-validating, chemoselective protocols to reduce either the electron-rich pyrrole ring or the electron-deficient pyridine ring.
Mechanistic Causality: Overcoming the Electronic Dichotomy
The chemoselective reduction of 3-methyl-1H-pyrrolo[3,2-b]pyridine is dictated by the contrasting electron densities of its two fused rings:
-
The Pyrrole Ring (Electron-Rich): This ring resists standard nucleophilic hydride donors (like NaBH4) due to its high electron density. To reduce it, we must artificially induce an electrophilic state. By applying a strong acid (e.g., Trifluoroacetic acid, TFA), the C3 position is protonated, breaking aromaticity and generating a highly reactive indoleninium (iminium) cation. This intermediate is then susceptible to hydride attack.
-
The Pyridine Ring (Electron-Deficient): While electron-deficient, the pyridine ring's robust aromaticity makes it inert to mild hydrides. It requires heterogeneous catalytic hydrogenation (e.g., PtO2 / H2). Crucially, the basic pyridine nitrogen can coordinate to and poison the transition metal catalyst. Conducting the hydrogenation in an acidic medium protonates the nitrogen, simultaneously preventing catalyst poisoning and further activating the ring toward reduction.
Divergent chemoselective reduction pathways for 3-methyl-1H-pyrrolo[3,2-b]pyridine.
Protocol A: Chemoselective Pyrrole Ring Reduction
Target: 3-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine Mechanism: Sodium cyanoborohydride (NaBH3CN) is uniquely suited for this transformation. The electron-withdrawing cyano group dampens the nucleophilicity of the borohydride, making it stable in the strongly acidic conditions required to generate the iminium ion[4].
Mechanistic sequence of pyrrole ring reduction via iminium ion intermediate.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1H-pyrrolo[3,2-b]pyridine (1.32 g, 10.0 mmol) in anhydrous trifluoroacetic acid (TFA, 20 mL).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath under a continuous nitrogen atmosphere.
-
Reagent Addition: Slowly add sodium cyanoborohydride (NaBH3CN, 1.88 g, 30.0 mmol) in small portions over 30 minutes.
-
Critical Insight & Safety: NaBH3CN can generate highly toxic hydrogen cyanide (HCN) gas in acidic media[4]. This step must be performed in a high-flow fume hood. Portion-wise addition controls the exothermic gas evolution.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 4–6 hours. Validate reaction completion via LC-MS (monitoring for the M+H shift from 133 to 135).
-
Quenching: Carefully pour the acidic mixture into 100 g of crushed ice. Slowly adjust the pH to 8–9 using a cold 6M NaOH aqueous solution.
-
Extraction & Purification: Extract the aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (DCM:MeOH gradient) to isolate the azaindoline product.
Protocol B: Chemoselective Pyridine Ring Reduction
Target: 3-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine Mechanism: Adams' catalyst (PtO2) is utilized for the deep hydrogenation of the aromatic pyridine ring. The addition of strong acid (HCl) is the self-validating control in this system: it protonates the N4 nitrogen, breaking the aromatic resonance energy and preventing the basic lone pair from irreversibly binding to the platinum surface.
Step-by-Step Methodology:
-
Preparation: In a heavy-walled Parr hydrogenation vessel, dissolve 3-methyl-1H-pyrrolo[3,2-b]pyridine (1.32 g, 10.0 mmol) in glacial acetic acid (30 mL). Add concentrated HCl (1.0 mL) to ensure complete protonation.
-
Catalyst Loading: Under a gentle stream of nitrogen, carefully add Platinum(IV) oxide (PtO2, 227 mg, 10 mol%).
-
Critical Insight: Never add dry catalyst to a methanol/ethanol solution containing hydrogen vapors, as PtO2 is pyrophoric and will auto-ignite. Acetic acid mitigates this risk.
-
-
Pressurization: Seal the vessel securely. Purge the headspace with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with H2.
-
Hydrogenation: Heat the vessel to 50 °C and agitate on a Parr shaker for 12–18 hours. Monitor the pressure gauge for hydrogen uptake; repressurize to 50 psi if the pressure drops significantly in the first 2 hours.
-
Filtration: Vent the hydrogen gas safely and purge the vessel with nitrogen. Filter the crude mixture through a tightly packed Celite pad to remove the platinum catalyst. Wash the pad with methanol (30 mL).
-
Workup: Concentrate the filtrate under reduced pressure to remove acetic acid. Neutralize the residue with saturated aqueous NaHCO3, extract with dichloromethane (3 × 50 mL), dry over Na2SO4, and concentrate to yield the tetrahydroazaindole.
Quantitative Protocol Comparison
To assist in experimental planning, the following table summarizes the key metrics, safety profiles, and expected outcomes of both reduction protocols.
| Parameter | Protocol A (Pyrrole Reduction) | Protocol B (Pyridine Reduction) |
| Target Scaffold | 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine | 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-b]pyridine |
| Primary Reagents | NaBH3CN / TFA | H2 (50 psi) / PtO2 |
| Solvent System | Neat TFA | Glacial Acetic Acid / conc. HCl |
| Temperature | 0 °C to Ambient (20-25 °C) | 50 °C |
| Reaction Time | 4 – 6 hours | 12 – 18 hours |
| Expected Yield | 75% – 85% | 60% – 70% |
| Chemoselectivity | >95% (No pyridine reduction observed) | >90% (Trace pyrrole reduction possible) |
| Primary Safety Hazard | HCN gas generation[4] | Pyrophoric catalyst / High-pressure H2 |
References
-
"Design, Synthesis, and Pharmacological Evaluation of Piperidin-4-yl amino aryl sulfonamides: Novel, Potent, Selective, Orally Active, and Brain Penetrant 5‑HT6 Receptor Antagonists", American Chemical Society,[Link]
-
"Sodium Cyanoborohydride", Common Organic Chemistry,[Link]
-
"Product Class 22: Azaindoles and Their Derivatives", Science of Synthesis (Thieme),[Link]
-
"Pyridine Moiety: Recent Advances in Cancer Treatment", International Journal of Pharmaceutical Sciences and Research,[Link]
Sources
Application Note: 3-Methyl-1H-pyrrolo[3,2-b]pyridine as a Kinase Inhibitor Scaffold
[1][2]
Introduction: The 5-Azaindole Advantage
The 1H-pyrrolo[3,2-b]pyridine (5-azaindole) core is a potent bioisostere of the indole and purine ring systems commonly found in ATP-competitive kinase inhibitors. Unlike the more ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine), the 5-azaindole scaffold positions the pyridine nitrogen (N4) and the pyrrole nitrogen (N1) to offer unique hydrogen-bonding vectors within the ATP-binding pocket.
Why the 3-Methyl Substituent? The introduction of a methyl group at the C3 position is a critical medicinal chemistry strategy:
-
Gatekeeper Targeting: The C3 vector points directly toward the "gatekeeper" residue (e.g., T790M in EGFR, T315I in BCR-ABL). A methyl group can fill small hydrophobic pockets or induce a twist in the inhibitor conformation, improving selectivity.
-
Metabolic Stability: Blocking the electron-rich C3 position prevents oxidative metabolism (e.g., by cytochrome P450s), a common clearance pathway for unsubstituted azaindoles.
-
Desolvation Penalty: The hydrophobic methyl group can displace high-energy water molecules from the back of the ATP pocket, providing an entropic gain in binding affinity.
Chemical Synthesis Protocol
This protocol details the robust synthesis of the 3-methyl-1H-pyrrolo[3,2-b]pyridine core starting from commercially available 2-amino-3-bromopyridine. This route avoids the harsh conditions of Fischer indole synthesis often required for electron-deficient pyridines.
Workflow Diagram (Synthesis)
Step-by-Step Methodology
Step 1: Construction of the 5-Azaindole Core
-
Sonagashira Coupling: Dissolve 2-amino-3-bromopyridine (1.0 eq) in anhydrous THF/TEA (1:1). Add CuI (0.05 eq) and Pd(PPh3)2Cl2 (0.05 eq). Degas with argon. Add trimethylsilylacetylene (1.2 eq) dropwise. Heat to 80°C for 12 hours.
-
Cyclization: Filter the mixture and concentrate. Redissolve the intermediate in NMP (N-methyl-2-pyrrolidone). Add KOtBu (2.5 eq) to induce desilylation and cyclization. Heat at 80°C for 4 hours.
-
Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hex/EtOAc gradient) to yield 1H-pyrrolo[3,2-b]pyridine .
Step 2: C3 Functionalization (Formylation)
-
Vilsmeier Reagent: In a separate flask, add POCl3 (1.1 eq) dropwise to anhydrous DMF at 0°C. Stir for 30 min to form the Vilsmeier salt.
-
Reaction: Dissolve the 5-azaindole core in DMF and add slowly to the Vilsmeier reagent at 0°C. Allow to warm to RT and stir for 3 hours.
-
Hydrolysis: Pour the mixture into ice water and neutralize with 10% NaOH. The precipitate is 3-formyl-1H-pyrrolo[3,2-b]pyridine .
Step 3: Reduction to 3-Methyl
-
Reduction: Dissolve the 3-formyl intermediate in diethylene glycol. Add hydrazine hydrate (3.0 eq) and KOH (4.0 eq).
-
Wolff-Kishner: Heat to 100°C for 1 hour (hydrazone formation), then increase temperature to 190°C for 3-4 hours to drive off water and effect reduction.
-
Final Isolation: Cool, dilute with water, and extract with DCM. The resulting solid is 3-methyl-1H-pyrrolo[3,2-b]pyridine .
Biological Evaluation Protocols
To validate the scaffold's efficacy, researchers must assess both biochemical potency and cellular permeability.
A. Biochemical Kinase Assay (ADP-Glo)
This assay measures the conversion of ATP to ADP by the kinase, a direct readout of catalytic activity.
-
Reagents: Kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA), Recombinant Kinase (e.g., FGFR, PKD, or ACC1), ATP (at Km), Substrate peptide.
-
Protocol:
-
Compound Prep: Prepare 3-fold serial dilutions of the 3-methyl-5-azaindole derivative in DMSO.
-
Incubation: Add 2 µL of compound to 4 µL of kinase/substrate mix in a 384-well white plate. Incubate for 10 min.
-
Reaction Start: Add 4 µL of ATP. Incubate for 60 min at RT.
-
Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Signal: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read luminescence.
-
Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.
-
B. Cellular Selectivity Assay (Ba/F3 System)
The Ba/F3 system is the "gold standard" for assessing kinase inhibitor selectivity against specific oncogenic drivers.
-
Cell Lines: Parental Ba/F3 (IL-3 dependent) vs. Transformed Ba/F3 (expressing kinase of interest, e.g., TEL-FGFR1, independent of IL-3).
-
Protocol:
-
Seed 5,000 cells/well in 96-well plates.
-
Treat with serial dilutions of the inhibitor for 72 hours.
-
Add CellTiter-Glo® reagent to measure ATP (viability).
-
Interpretation: A potent inhibitor will kill the transformed cells (low IC50) while sparing the parental cells (high IC50) in the presence of IL-3, demonstrating "on-target" efficacy vs. general toxicity.
-
Structural Biology & Binding Mode
Understanding the binding mode is essential for SAR (Structure-Activity Relationship) expansion.
Binding Interaction Diagram
Mechanistic Insight:
-
N1 Interaction: The pyrrole NH acts as a canonical hydrogen bond donor to the hinge region backbone carbonyl (e.g., Glu residue).
-
N4 Interaction: Unlike 7-azaindole (where N7 is a strong acceptor), the N4 of 5-azaindole is often solvent-exposed or interacts via a water bridge, allowing for different selectivity profiles against kinases that cannot accommodate the N7 acceptor of 7-azaindoles.
-
3-Methyl Role: This group projects into the space often occupied by the gatekeeper residue. If the gatekeeper is small (Thr), the methyl fits well. If the gatekeeper is mutated to a larger residue (Met/Ile), the methyl group can be modified to a smaller group or a flexible chain to overcome resistance.
Summary of Key Applications
| Target Class | Role of Scaffold | Key Reference |
| FGFR1/4 | Hinge binder; 3-substituent targets gatekeeper. | [1] |
| PKD1 | High selectivity vs. PKC/CAMK via scaffold geometry. | [2] |
| ACC1 | 1-methyl & 3-carboxamide derivatives show metabolic stability. | [3] |
| General | Bioisostere for indole; improved solubility & IP space.[1] | [4] |
References
-
Discovery of Pyrrolo[3,2-b]pyridines as FGFR Inhibitors. Source: Preprints.org (2017). URL:[Link]
-
A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D. Source: PLoS ONE (2012). URL:[Link]
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Source: Bioorganic & Medicinal Chemistry (2019). URL:[Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (2014).[2][3] URL:[Link]
Application Note: Functionalization of N1-Position in 3-Methyl-2,3-dihydro-pyrrolo[3,2-b]pyridine
[1][2]
Abstract & Chemical Context
The 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine scaffold represents a critical "azaindoline" pharmacophore, serving as a bioisostere to the widely utilized indoline and 7-azaindoline systems. Its unique bicyclic architecture—comprising a saturated pyrrolidine ring fused to a pyridine core—offers distinct solubility and hydrogen-bonding profiles ideal for kinase inhibitor and GPCR ligand design.
However, functionalizing the N1-position (the pyrrolidine nitrogen) presents a specific regioselectivity challenge. The molecule contains two competitive nitrogen centers:
-
N1 (Pyrrolidine N): A secondary amine conjugated to the pyridine ring. It acts as a hemi-amidine/aniline-like nucleophile.
-
N4 (Pyridine N): A basic, sp²-hybridized nitrogen capable of acting as a nucleophile or proton acceptor.
Core Challenge: Under neutral conditions, alkylating agents may react at the more basic N4 position (leading to pyridinium quaternary salts) rather than the desired N1 position. Solution: This guide details protocols that utilize anionic activation (deprotonation of N1) or metal-catalyzed cross-coupling to ensure exclusive N1-functionalization.
Reactivity Profile & Strategic Logic
Structural Analysis
The "2,3-dihydro" designation implies the C2-C3 bond is saturated. Unlike the aromatic 1H-pyrrolo[3,2-b]pyridine (an azaindole), the N1 nitrogen in this scaffold is sp³-hybridized but planarized due to conjugation with the electron-deficient pyridine ring.
-
Acidity (pKa): The N1-H proton is significantly more acidic (estimated pKa ~16–18 in DMSO) than a standard alkyl amine (pKa ~35) due to the electron-withdrawing nature of the fused pyridine ring.
-
Nucleophilicity: The neutral N1 is less nucleophilic than a standard secondary amine. Therefore, deprotonation is the most reliable strategy for alkylation.
Selectivity Pathway (Diagram)
Figure 1: Reaction pathway divergence. Use of strong base directs reaction through the N1-anion, bypassing N4 competition.
Experimental Protocols
Protocol A: Selective N1-Alkylation (The "Anionic" Route)
Best for: Primary alkyl halides, benzyl bromides, and active electrophiles. Mechanism: Irreversible deprotonation of N1 prevents N4 competition.
Materials:
-
Substrate: 3-methyl-2,3-dihydro-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
Electrophile: Alkyl bromide/iodide (1.1 equiv)
-
Solvent: Anhydrous DMF or THF (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: Oven-dry a round-bottom flask and stir bar. Cool to 0°C under an Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve the substrate in anhydrous DMF.
-
Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will occur.
-
Critical Check: Stir at 0°C for 15–30 minutes. The solution often turns yellow/orange, indicating anion formation.
-
-
Alkylation: Add the electrophile dropwise via syringe.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Quench: Cool to 0°C and carefully add saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[2][3]
Data Summary: Base Selection Guide
| Base | Solvent | Selectivity (N1:N4) | Notes |
|---|---|---|---|
| NaH | DMF/THF | >99:1 | Recommended. Ensures complete deprotonation. |
| K₂CO₃ | Acetone | ~80:20 | Risk of N4 reaction with reactive electrophiles (e.g., MeI). |
| LiHMDS | THF | >99:1 | Excellent for acid-sensitive substrates; soluble base. |
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Best for: Aryl halides, heteroaryl halides. Mechanism: Pd-catalyzed C-N bond formation.[2] The "dihydro" nature makes N1 sterically accessible but electronically deactivated compared to simple amines.
Materials:
-
Catalyst: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂
-
Ligand: RuPhos (for 2° amines) or XPhos (general purpose) (4–10 mol%)
-
Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Schlenk conditions, combine Pd source, Ligand, Base, and Aryl Halide in a vial.
-
Addition: Add the azaindoline substrate and solvent.
-
Heating: Seal the vial and heat to 80–100°C for 12–18 hours.
-
Expert Tip: If conversion is low, switch to BrettPhos precatalyst, which is highly effective for aniline-like nitrogens.
-
-
Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Pd residues.
-
Purification: Flash chromatography (Hexane/EtOAc).
Visualization: Buchwald-Hartwig Workflow
Figure 2: Optimization logic for Pd-catalyzed arylation of azaindolines.
Protocol C: Library Generation (Acylation/Sulfonylation)
Best for: Creating amide/sulfonamide libraries for SAR. Note: The pyridine ring reduces the nucleophilicity of N1, so a catalyst (DMAP) is often required.
Procedure:
-
Dissolve substrate in DCM (0.2 M).
-
Add DIPEA (2.0 equiv) to scavenge acid.
-
Add DMAP (0.1 equiv) to catalyze the reaction.
-
Add Acid Chloride or Sulfonyl Chloride (1.1 equiv).
-
Stir at RT for 2–6 hours.
-
Scavenging (Optional for Libraries): Add polymer-supported trisamine resin to remove excess electrophile/acid, then filter and concentrate.
References & Grounding
-
Azaindole/Azaindoline Reactivity Overview:
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Merour, J. Y.; Joseph, B. Curr. Org. Chem.2001 , 5, 471–506.
-
-
Buchwald-Hartwig Conditions for Azaindolines:
-
Palladium-Catalyzed Amination of Aryl Halides.[2] Surry, D. S.; Buchwald, S. L. Chem. Sci.2011 , 2, 27–50. (Describes RuPhos/BrettPhos utility for secondary amines/anilines).
-
-
Regioselective Alkylation Strategies:
-
Specific Scaffold Data (2,3-dihydro-1H-pyrrolo[3,2-b]pyridine):
-
PubChem CID 71721200 (Hydrochloride salt data).[6]
-
Safety & Handling
-
3-methyl-2,3-dihydro-pyrrolo[3,2-b]pyridine: Treat as a potential irritant. The "dihydro" form is more prone to oxidation than the aromatic azaindole; store under inert atmosphere (Argon) at -20°C.
-
Sodium Hydride: Flammable solid. Reacts violently with water. Use only in dry solvents under inert gas.
Sources
- 1. 1211540-79-2|2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 6. 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride | C7H9ClN2 | CID 71721200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Reaction Conditions for Nucleophilic Substitution on Pyrrolo[3,2-b]pyridine Ring
Abstract
The pyrrolo[3,2-b]pyridine scaffold (commonly known as 4-azaindole ) is a privileged pharmacophore in kinase inhibitor discovery (e.g., Vemurafenib analogues). Its structural duality—fusing an electron-deficient pyridine with an electron-rich pyrrole—presents unique synthetic challenges. This guide provides an authoritative protocol for Nucleophilic Aromatic Substitution (
Electronic Structure & Reactivity Profile
To successfully functionalize pyrrolo[3,2-b]pyridine, one must understand the "Push-Pull" electronic conflict:
-
The Pyridine Ring (Electrophilic): The nitrogen at position 4 pulls electron density, activating positions C5 (ortho-like) and C7 (para-like) for nucleophilic attack.
-
The Pyrrole Ring (Nucleophilic): The pyrrole nitrogen (N1) donates electron density into the
-system. Under basic conditions, deprotonation of N1 creates an anion that significantly increases electron density across the entire bicycle, effectively deactivating the pyridine ring towards nucleophiles.
Regioselectivity Rules
-
C5 Position (Ortho to N4): Highly activated due to the inductive electron-withdrawing effect of the adjacent nitrogen. This is the primary site for
. -
C7 Position (Para to N4): Activated via resonance, but generally less reactive than C5 in
unless C5 is blocked or the leaving group at C7 is significantly better (e.g., C7-F vs C5-Cl). -
C6 Position (Meta to N4): Unreactive in
.
Mechanistic Pathway
The reaction proceeds via the Meisenheimer Complex , where the transition state energy is lowered by the ability of the pyridine nitrogen (N4) to stabilize the negative charge.
Figure 1: Mechanistic pathway for
Critical Optimization Variables
A. The "N1-Protection" Effect
Running
-
Recommendation: Protect N1 with SEM , Boc , Tosyl , or Benzyl groups to maintain electrophilicity.
-
Alternative: If protection is impossible, use LiHMDS (excess) to form the dianion and heat to >140°C, though yields will suffer.
B. Leaving Group Hierarchy
Unlike Pd-catalyzed couplings (where I > Br > Cl),
C. Solvent & Base Selection[2][3][4]
-
Solvents: Polar aprotic solvents are mandatory to solvate the cation and leave the nucleophile "naked" and reactive.
-
Standard: DMSO, NMP, DMF.
-
Green Alternative: Sulfolane (high thermal stability).
-
-
Bases:
-
For Amines: DIPEA (Hünig's base) or
. -
For Alcohols/Phenols: NaH or
.
-
Experimental Protocols
Protocol A: Standard Thermal with Amines
Applicability: Primary and secondary amines reacting with 5-fluoro or 5-chloro-pyrrolo[3,2-b]pyridine.
Reagents:
-
Substrate: 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine (Protected is preferred).
-
Nucleophile: Amine (1.5 – 2.0 equiv).
-
Base: DIPEA (3.0 equiv).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Concentration: 0.2 M – 0.5 M.
Procedure:
-
Dissolution: In a pressure vial, dissolve the substrate in anhydrous NMP.
-
Addition: Add DIPEA followed by the amine.
-
Reaction: Seal the vial and heat to 110–130°C in an oil bath.
-
Note: If using the 5-Fluoro analogue, start at 80°C.[2]
-
-
Monitoring: Monitor by LC-MS. Conversion usually takes 4–16 hours.
-
Workup: Dilute with EtOAc, wash copiously with water/brine (to remove NMP), dry over
, and concentrate.
Protocol B: Microwave-Assisted Synthesis
Applicability: Sterically hindered amines or electron-rich substrates where thermal heating leads to decomposition.
Parameters:
-
Instrument: Biotage or CEM Microwave Reactor.
-
Temperature: 150–180°C.
-
Time: 20–45 minutes.
-
Vessel: Sealed high-pressure tube.
Advantage: The rapid ramp rate minimizes prolonged exposure to thermal stress, often reducing tar formation associated with azaindole polymerization.
Protocol C: Etherification (Alkoxides/Phenoxides)
Applicability: Introducing alkoxy groups (OR).[2]
Procedure:
-
Activation: In a dry flask under Argon, suspend NaH (60% dispersion, 1.2 equiv) in dry DMF/THF (1:1).
-
Nucleophile Formation: Add the alcohol/phenol (1.1 equiv) dropwise at 0°C. Stir for 15 min until
evolution ceases. -
Displacement: Add the 5-halo-pyrrolo[3,2-b]pyridine (1.0 equiv) solution in DMF.
-
Heating: Warm to RT. If no reaction occurs after 1 hr, heat to 60–80°C.
-
Warning: Strong bases like NaH can deprotonate N1 instantly if unprotected. Ensure N1 is protected or use >2.2 equiv of NaH.
-
Data Summary & Troubleshooting
| Variable | Condition | Impact on Yield |
| Leaving Group | Fluoride (F) | High (Fastest kinetics, lower temp required) |
| Chloride (Cl) | Medium (Requires >100°C or Microwave) | |
| N1-Protection | Protected (e.g., SEM, Tosyl) | High (Maintains electrophilicity) |
| Unprotected (NH) | Low (Anion deactivates ring; side reactions) | |
| Solvent | DMSO / NMP | High (Best solubility and rate) |
| 1,4-Dioxane | Low (Too non-polar for difficult | |
| Nucleophile | Primary Amine | High (Minimal steric hindrance) |
| Aniline (Aromatic Amine) | Low (Low nucleophilicity; consider Pd-coupling instead) |
Decision Tree for Reaction Design
Figure 2: Strategic decision tree for selecting reaction conditions based on substrate properties.
References
-
BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring. (Accessed 2023). Link
-
RSC Advances. Directed nucleophilic aromatic substitution reaction. (2020).[3] Link
-
Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides. (2022).[1] Link
-
Beilstein Journal of Organic Chemistry. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. (2019).[1][4] Link
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).[5] Link
Sources
- 1. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of 5H-pyrido[3,2-b]pyrrolizin-5-one tripentone analogs with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Dihydro-pyrrolo[3,2-b]pyridines
This Application Note describes the microwave-assisted multicomponent synthesis of dihydro-1H-pyrrolo[3,2-b]pyridine-5-ones . This protocol leverages the efficiency of microwave irradiation to accelerate a three-component condensation between 3-aminopyrrole derivatives, aldehydes, and Meldrum’s acid.
Abstract
The pyrrolo[3,2-b]pyridine scaffold (4-azaindole) is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., FMS, VEGFR) and anti-inflammatory agents.[1] Traditional thermal synthesis often requires harsh conditions, multi-step isolation of unstable intermediates, and toxic solvents.[1] This protocol details a green, catalyst-free (or organocatalyzed), microwave-assisted method to synthesize dihydro-pyrrolo[3,2-b]pyridines in a single pot.[1] By coupling 3-aminopyrroles with aldehydes and Meldrum’s acid, researchers can access high-purity scaffolds in under 20 minutes with yields typically exceeding 85%.
Mechanistic Insight & Reaction Design
The Challenge
The primary bottleneck in synthesizing [3,2-b] fused systems is the instability of the 3-aminopyrrole precursor. These electron-rich amines are prone to oxidation and polymerization.
-
Solution: We utilize a stable precursor (e.g., ethyl 3-amino-4-methyl-1H-pyrrole-2-carboxylate) or generate the amine in situ.
-
Microwave Advantage: Microwave irradiation provides rapid dielectric heating, overcoming the activation energy barrier for the final intramolecular cyclization/amidation step before the intermediates can decompose.
Reaction Pathway
The reaction proceeds via a Knoevenagel-Michael-Cyclization cascade:
-
Knoevenagel Condensation: Aldehyde condenses with Meldrum’s acid to form an aryl-methylene intermediate.
-
Michael Addition: The 3-aminopyrrole attacks the electron-deficient alkene.
-
Cyclization: Intramolecular nucleophilic attack of the amine onto the Meldrum’s carbonyl, followed by decarboxylative loss of acetone and CO₂, yields the lactam ring.
Figure 1: Mechanistic cascade for the synthesis of dihydro-pyrrolo[3,2-b]pyridines.[1][2][3][4][5]
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.[1]
-
Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.
-
Reagents:
-
Solvent: Ethanol (EtOH) or Water:Ethanol (1:1).[1] Note: EtOH is preferred for solubility and green chemistry compliance.
-
Catalyst (Optional): L-Proline (10 mol%) can enhance the Knoevenagel step, though MW often renders it unnecessary.[1]
Step-by-Step Procedure
-
Charge: To a 10 mL microwave vial equipped with a magnetic stir bar, add:
-
Seal & Pre-stir: Cap the vial and stir at room temperature for 1 minute to ensure homogeneity.
-
Irradiation: Place the vial in the microwave reactor. Program the following method:
-
Temperature: 100°C
-
Power: Dynamic (Max 150 W)[1]
-
Hold Time: 15 minutes
-
Stirring: High
-
Pressure Limit: 250 psi (Safety cutoff)
-
-
Cooling: Allow the reaction to cool to 50°C using the reactor's compressed air cooling.
-
Workup:
-
The product often precipitates upon cooling.
-
Pour the reaction mixture into ice-cold water (10 mL).
-
Filter the solid precipitate under vacuum.
-
Wash with cold ethanol (2 x 2 mL) and diethyl ether (2 x 2 mL).[1]
-
-
Purification: Recrystallize from hot ethanol if necessary. Flash chromatography (EtOAc/Hexane) is rarely needed due to the high atom economy of this MCR.[1]
Experimental Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.
Optimization & Validation Data
The following data summarizes the optimization of reaction conditions for the coupling of benzaldehyde, Meldrum's acid, and the aminopyrrole.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Catalyst (10 mol%) | Temp (°C) | Time (min) | Yield (%) | Observations |
| 1 | EtOH | None | Reflux | 120 | 45 | Slow conversion, some degradation. |
| 2 | EtOH | L-Proline | Reflux | 120 | 62 | Improved Knoevenagel step.[1] |
| 3 | Water | None | 100 (MW) | 15 | 55 | Solubility issues with pyrrole. |
| 4 | EtOH | None | 100 (MW) | 15 | 88 | Optimal balance of speed/yield. |
| 5 | EtOH | L-Proline | 100 (MW) | 10 | 91 | Slight yield bump, but requires catalyst removal.[1] |
| 6 | EtOH | None | 140 (MW) | 5 | 70 | Lower yield due to decomposition (tarring).[1] |
Key Insight: Ethanol at 100°C under microwave irradiation provides the best balance of solubility and thermal energy. Higher temperatures (140°C) degrade the sensitive pyrrole ring.[1]
Scope and Limitations
-
Aldehyde Tolerance:
-
Steric Hindrance: Ortho-substituted aldehydes may reduce yields (40-60%) due to steric clash during the Michael addition step.
-
Scale-up: The protocol is scalable up to 10 mmol in a 35 mL vessel without significant yield loss.
References
-
Lichitsky, B. V., et al. (2010).[1] "Synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids by three-component condensation of 3-aminopyrrole derivatives." Mendeleev Communications, 20(5), 255–256.[1]
-
Dudinov, A. A., et al. (2013).[1] "Three-component condensation of 3-aminothiophene derivatives with isatines and Meldrum's acid." Russian Chemical Bulletin, 62, 1026–1031.[1] (Demonstrates the versatility of the Meldrum's acid MCR platform).
-
Kappe, C. O. (2004).[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.[1] (Authoritative review on MW mechanism). [1]
-
Shaikh, M., et al. (2022).[1] "Microwave-assisted synthesis, biological activity evaluation... of some novel Pyrrolo[2,3-b]pyrrole derivatives." Molecules, 27(7), 2061.[1]
Sources
- 1. CN103492376A - Bicyclic heterocycle compounds and their uses in therapy - Google Patents [patents.google.com]
- 2. (PDF) Ytterbium Triflate Catalyzed Synthesis of Heterocycles [academia.edu]
- 3. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 4. WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines - Google Patents [patents.google.com]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Stability Management of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine
Topic: Preventing oxidation of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (Azaindoline) to its aromatic form (Azaindole). Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Chemical Context
The Core Issue: You are working with 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine , a bioisostere of indoline. The fundamental instability you are observing is thermodynamic. The molecule is under constant "pressure" to dehydrogenate into its fully aromatic counterpart, 1H-pyrrolo[3,2-b]pyridine .
Why this happens:
The dihydro form contains a non-aromatic pyrrolidine ring fused to a pyridine. By losing two hydrogen atoms (oxidation), the system gains significant resonance stabilization energy (approx. 20–30 kcal/mol) by establishing a fully conjugated
This transformation is often catalyzed by:
-
Trace Transition Metals: Residual Pd, Pt, or Ni from previous reduction steps.
-
Radical Initiators: Peroxides in ethers, chlorinated solvents under light.
-
Acidic Media: Silica gel can promote disproportionation or proton-transfer mediated oxidation.
The Mechanism of Failure (Visualized)
Understanding the enemy is the first step to containment. The diagram below illustrates the oxidation cascade that converts your valuable dihydro-scaffold into the aromatic impurity.
Figure 1: The thermodynamic trap. Pathways involving radical abstraction (top) and metal-catalyzed dehydrogenation (bottom) both lead to the irreversible aromatic sink.
Troubleshooting Guide: Experimental Workflows
Scenario A: Synthesis & Isolation (The "Brown Oil" Phenomenon)
Symptoms: The reaction mixture was clear, but turned dark brown/black during rotary evaporation.
| Parameter | Standard Protocol (Risky) | Recommended Protocol (Safe) | The "Why" (Causality) |
| Solvent | Chloroform ( | Degassed EtOAc or MeCN | Chlorinated solvents can form radicals (•CCl3) under light/heat, initiating H-abstraction from the 2,3-position. |
| Workup | Standard Silica Gel | Basified Alumina or Pre-treated Silica | Acidic silica protonates the pyridine N, lowering the activation energy for oxidation. Use 1-5% |
| Drying | |||
| Concentration | Rotovap at 40°C+ | Rotovap < 30°C, Argon backfill | Heat accelerates aromatization. Always backfill the rotovap with inert gas, never air. |
Protocol: Metal Scavenging (Critical Step)
If your dihydro compound was generated via hydrogenation (e.g.,
-
Do not just filter through Celite.
-
Add Scavenger: Add a metal scavenger (e.g., SiliaMetS® Thiol or equivalent) to the reaction mixture before filtration. Stir for 30 mins.
-
Filter: Filter through a pad of Celite packed with a top layer of activated carbon.
Scenario B: Storage & Stability
Symptoms: Purity drops from 98% to 90% after 1 week. LCMS shows [M-2] peak.
The "Argon Sarcophagus" Method:
-
Vial Selection: Use amber glass vials (blocks UV light which catalyzes radical formation).
-
Gas Blanket: Use Argon , not Nitrogen. Argon is heavier than air and forms a stable "blanket" over the solid/oil. Nitrogen can mix with air more easily if the seal is imperfect.
-
Temperature: Store at -20°C or lower.
-
Additives: If downstream biology permits, store as a salt (e.g., HCl salt) rather than the free base. The protonated form is often significantly more resistant to oxidation (electronic deactivation of the ring).
Diagnostic Decision Tree
Use this logic flow to identify the source of oxidation in your current experiment.
Figure 2: Step-by-step diagnostic to isolate the oxidation trigger.
Frequently Asked Questions (FAQ)
Q: My LCMS shows a large M-2 peak (aromatic form), but NMR looks clean. What is happening? A: This is likely an artifact of ionization . The high voltage and temperature in the ESI source can force the dehydrogenation of the dihydro-scaffold during analysis.
-
Verification: Run the LCMS with a lower desolvation temperature and lower cone voltage. Rely on
H NMR (look for the disappearance of the multiplets) for true purity assessment.
Q: Can I use antioxidants to stabilize my stock solution? A: Yes. If your assay tolerates it, adding 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to the solvent can act as a radical scavenger. This is particularly useful if you must store the compound in solution (e.g., DMSO) for biological screening.
Q: I need to purify by column chromatography. Is silica really that bad?
A: Yes, for this specific scaffold. The acidity of silica (
-
Fix: Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexane/EtOAc to neutralize acidic sites before loading your sample. Alternatively, use Neutral Alumina .
Q: Why does the product turn pink/red? A: This is often due to the formation of indoline-quinone imine type species or radical dimers, which are highly colored trace impurities formed during partial oxidation. Even <1% oxidation can cause intense coloration.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter on Heterocycles: Pyridine and Indole reactivity). Oxford University Press.
-
Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Standard protocols for inert atmosphere handling).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (5th Ed.). Wiley. (Detailed mechanisms of azaindole aromatization).
-
Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds.[2][3][4] University of Pittsburgh.
Sources
Technical Support Center: Synthesis of 3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for the synthesis of 3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will explore a robust synthetic pathway and address specific issues you may encounter.
The target molecule, 3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine, features a dihydropyrrole (pyrrolidine) ring fused to a pyridine core. A common and effective strategy involves a two-stage process: first, the construction of the aromatic 3-methyl-1H-pyrrolo[3,2-b]pyridine scaffold, followed by a selective reduction of the pyrrole ring.
Part 1: Proposed Synthetic Workflow
This guide will focus on a common synthetic approach: the Bartoli indole synthesis to create the aromatic core, followed by a selective reduction. This pathway is chosen for its reliability and the commercial availability of starting materials.
Caption: Proposed two-stage synthesis pathway.
Part 2: Troubleshooting Guide & Diagnostics
This section is formatted as a series of questions directly addressing issues you might face during the synthesis.
Stage 1: Synthesis of 3-methyl-1H-pyrrolo[3,2-b]pyridine
Question: My yield for the Bartoli synthesis is consistently low. What are the primary causes?
Low yields in this step often stem from three main areas: the quality of the Grignard reagent, suboptimal reaction conditions, and side reactions.[1][2]
Potential Causes & Solutions:
-
Inactive Grignard Reagent: Vinylmagnesium bromide is moisture-sensitive.
-
Solution: Use a freshly opened bottle or a recently titrated solution. Ensure all glassware is rigorously flame-dried under an inert atmosphere (nitrogen or argon) before use.
-
-
Suboptimal Temperature Control: The initial Grignard addition is highly exothermic.
-
Solution: Maintain the reaction temperature at 0°C or below during the addition of the nitro-picoline. A runaway reaction can lead to a complex mixture of byproducts. Monitor the internal temperature closely.
-
-
Side Reactions: The nitro group can be reduced by the Grignard reagent, and polymerization of the vinyl group can occur.
-
Solution: Adding the nitro-picoline solution dropwise to the Grignard reagent (inverse addition) can sometimes minimize side reactions by keeping the concentration of the nitro compound low.
-
Question: I'm observing significant amounts of an isomeric impurity. How can I improve regioselectivity?
The Bartoli synthesis can sometimes yield isomeric products. While the electronics of the 2-nitro-3-picoline precursor strongly favor the desired [3,2-b] fusion, deviations can occur.
Potential Causes & Solutions:
-
Steric Hindrance: Bulky substituents can influence the cyclization pathway.
-
Solution: While not applicable to the methyl group, this is a key consideration for more complex derivatives. Ensuring optimal reaction temperature and time can favor the thermodynamically preferred product.
-
-
Workup and Purification: Isomers can be difficult to separate.
-
Solution: Optimize your purification protocol. Isomeric impurities in azaindole syntheses may require high-performance liquid chromatography (HPLC) for effective separation if standard column chromatography is insufficient.[3]
-
Stage 2: Selective Reduction of the Pyrrole Ring
Question: The reduction of the pyrrole ring is incomplete, or I'm seeing reduction of the pyridine ring as well. How do I improve selectivity?
Achieving selective reduction of the electron-rich pyrrole ring in the presence of the electron-deficient pyridine ring is a common challenge in heterocyclic chemistry. The choice of reducing agent and acid catalyst is critical.
Potential Causes & Solutions:
-
Incorrect Reducing Agent: Strong reducing agents like LiAlH₄ or catalytic hydrogenation with Pd/C under harsh conditions (high pressure/temperature) will often reduce both rings.
-
Solution: Use a milder reducing agent that preferentially targets the enamine-like pyrrole ring upon protonation. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) in the presence of a strong acid like trifluoroacetic acid (TFA) is a standard and effective method.
-
-
Suboptimal pH/Acidity: The reaction mechanism requires protonation of the pyrrole ring to form an iminium intermediate, which is then reduced. Insufficient acidity leads to a sluggish or incomplete reaction, while excessive acidity can lead to side reactions.
-
Solution: The reaction is typically run in a solvent like acetic acid or with a controlled addition of TFA. Monitor the reaction progress carefully by TLC or LC-MS to determine the optimal reaction time and prevent over-reduction or degradation.[2]
-
Experimental Protocol: Selective Reduction
-
Dissolve 3-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous acetic acid or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium cyanoborohydride (approx. 2.0-3.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature and monitor its completion by LC-MS (typically 2-6 hours).
-
Once complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
Part 3: Purification & Characterization
Question: I'm having difficulty purifying the final product. It streaks on the silica gel column.
Nitrogen-containing heterocycles are often basic and can interact strongly with the acidic silica gel, leading to poor separation and low recovery.[3]
Troubleshooting Purification:
Caption: Decision workflow for purification issues.
Solutions:
-
Baseline the Silica: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent system (e.g., ethyl acetate/hexanes).[3] This deactivates the acidic sites on the silica, improving peak shape and recovery.
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase, which is more suitable for basic compounds.[3]
-
Reversed-Phase Chromatography: If impurities are difficult to separate, reversed-phase (C18) HPLC may be necessary.
Part 4: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for this synthesis? A1: The use of a Grignard reagent requires strict anhydrous and inert atmosphere techniques. Thionyl chloride, if used in alternative syntheses, is highly corrosive and reacts violently with water.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q2: How can I confirm that the reduction occurred on the pyrrole ring and not the pyridine ring? A2: ¹H NMR spectroscopy is the most definitive method. The disappearance of the aromatic pyrrole protons and the appearance of aliphatic protons in the 2-3 ppm range corresponding to the -CH₂-CH(CH₃)- moiety is a clear indication. The aromatic signals for the pyridine ring should remain largely unchanged, though they may experience slight shifts.
Q3: Can I use other methods to synthesize the 3-methyl-1H-pyrrolo[3,2-b]pyridine core? A3: Yes, other classic and modern methods for indole/azaindole synthesis can be adapted. These include the Fischer indole synthesis, Paal-Knorr synthesis, and various transition-metal-catalyzed cyclizations.[5][6][7] The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Q4: My final compound appears to be unstable. How should it be stored? A4: Dihydropyrrole derivatives can be susceptible to air oxidation over time, leading to re-aromatization. For long-term storage, it is advisable to keep the compound as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C).
Data Summary Table
The following table compares common reducing agents for the selective reduction of the pyrrole ring.
| Reducing Agent | Typical Conditions | Selectivity for Pyrrole Ring | Comments |
| NaBH₃CN | Acetic Acid or TFA/DCM | High | Standard choice, requires acidic conditions. |
| NaBH(OAc)₃ (STAB) | Acetic Acid or DCE | High | Milder alternative to NaBH₃CN, less toxic. |
| H₂ gas, Pd/C | Low pressure, rt, acidic | Moderate to Low | Risk of pyridine ring reduction is high. |
| LiAlH₄ | Anhydrous Ether/THF | Low | Too reactive, will likely reduce both rings. |
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (2025).
- MedChemExpress. 3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine.
- BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
- MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors.
- BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- PubMed. (2010).
- RSC Publishing. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- Sigma-Aldrich. (2019).
- NIH.
- Wikipedia. Pyrrole.
- ResearchGate.
- Scribd.
- MilliporeSigma.
- Google Patents. (2013). Synthesis of pyrrolo [2, 3 - b] pyridines.
- Semantic Scholar.
- PubMed. (2024).
- NIH.
- Arabian Journal of Chemistry. (2022).
- NIH. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)
Sources
Technical Support Center: Navigating Solubility Challenges with 3-Methyl-Pyrrolo[3,2-b]pyridine Derivatives
Welcome to the technical support center for researchers working with 3-methyl-pyrrolo[3,2-b]pyridine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for the solubility challenges often encountered with this class of compounds, particularly in Dimethyl Sulfoxide (DMSO) and aqueous-based experimental systems. As drug development professionals, we understand that overcoming solubility hurdles is a critical step in advancing your research. This resource is structured to address your questions in a clear, actionable format, grounded in scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: I've synthesized a novel 3-methyl-pyrrolo[3,2-b]pyridine derivative, and it shows poor solubility in 100% DMSO, even with heating. What could be the underlying cause?
A1: This is a common challenge with heterocyclic compounds like the pyrrolo[3,2-b]pyridine scaffold. Several factors can contribute to poor solubility in what is typically considered a powerful organic solvent like DMSO:
-
High Crystal Lattice Energy: The planar nature of the fused pyrrole and pyridine rings can lead to strong intermolecular π-π stacking and hydrogen bonding in the solid state. This creates a highly stable crystal lattice that is difficult for solvent molecules to disrupt.
-
Polymorphism: Your compound may exist in different crystalline forms (polymorphs), some of which are significantly less soluble than others.[1] The conditions of your synthesis and purification can favor the formation of a particularly stable, and thus less soluble, polymorph.
-
Purity and Residual Salts: Impurities or residual salts from the synthesis can sometimes suppress solubility. It's crucial to ensure the high purity of your compound.
-
Moisture in DMSO: Even small amounts of water in your DMSO can significantly reduce the solubility of hydrophobic compounds.[2] Always use anhydrous, high-purity DMSO.
Q2: My 3-methyl-pyrrolo[3,2-b]pyridine derivative dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media). Why does this happen, and what can I do?
A2: This phenomenon is a classic example of a compound exceeding its kinetic solubility in an aqueous environment.[3][4] Here's a breakdown of the issue and immediate troubleshooting steps:
-
The "Crash Out" Effect: While your compound is soluble in the high-energy environment of 100% DMSO, this is often a supersaturated state. When this DMSO stock is diluted into an aqueous buffer, the compound is suddenly in a much more polar environment where it is less soluble, causing it to rapidly precipitate or "crash out."[5]
-
Initial Troubleshooting Steps:
-
Lower the Final Concentration: You may be exceeding the compound's thermodynamic solubility in the final assay conditions. Try performing a serial dilution to find the maximum soluble concentration.
-
Increase the Final DMSO Concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.5% to 1%) can help maintain solubility. However, always be mindful of the potential for solvent toxicity in your assays.[4]
-
Modify the Dilution Protocol: Instead of a large, single-step dilution, try a stepwise dilution. Additionally, adding the DMSO stock to the aqueous buffer while vortexing can sometimes prevent localized high concentrations that initiate precipitation.
-
Q3: Can I simply filter out the precipitate and use the remaining soluble fraction for my experiment?
A3: This is generally not recommended. Filtering out the precipitate will lead to an unknown final concentration of your compound, making your experimental results unreliable and difficult to reproduce. The goal should be to find conditions where your compound remains fully solubilized at the desired concentration.
In-Depth Troubleshooting Guides
Guide 1: Distinguishing Between Kinetic and Thermodynamic Solubility
Understanding the difference between kinetic and thermodynamic solubility is crucial for troubleshooting.
-
Kinetic Solubility: This is the concentration at which a compound, dissolved in a high-energy state (like from a DMSO stock), begins to precipitate when added to an aqueous solution. It's a measure of how quickly a supersaturated solution becomes unstable.[3][6][7] This is often what researchers observe in initial high-throughput screening experiments.
-
Thermodynamic (or Equilibrium) Solubility: This is the true equilibrium concentration of a compound in a saturated solution in the presence of its solid form.[3][8] This value is more relevant for formulation development and predicting long-term stability.
A large discrepancy between high kinetic solubility and low thermodynamic solubility can indicate a high potential for precipitation over time.
This protocol will help you determine the true equilibrium solubility of your compound in your experimental buffer.
-
Add an excess amount of your solid 3-methyl-pyrrolo[3,2-b]pyridine derivative to a known volume of your aqueous buffer (e.g., PBS, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or by filtering through a low-binding 0.22 µm syringe filter.
-
Carefully collect the supernatant and dilute it with a suitable solvent to prevent precipitation upon any temperature changes.
-
Quantify the concentration of your compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.
-
Repeat the measurement at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.[4]
Guide 2: Systematic Approach to Improving Solubility
If your 3-methyl-pyrrolo[3,2-b]pyridine derivative exhibits problematic solubility, follow this systematic approach to find a solution.
The pyridine nitrogen in the pyrrolo[3,2-b]pyridine scaffold is basic and can be protonated at acidic pH. This ionization can dramatically increase aqueous solubility.[9][10][11]
-
Action: Attempt to dissolve your compound in a series of buffers with decreasing pH (e.g., pH 7.4, 6.0, 5.0, 4.0).
-
Consideration: Ensure that the acidic pH is compatible with your downstream assay and does not affect the stability of your compound.
If pH modification is not sufficient or not compatible with your experiment, screening for an appropriate co-solvent is the next step.[12]
-
Common Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene Glycol (PEG), e.g., PEG 400
-
Propylene Glycol (PG)
-
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mg/mL).
-
In separate microcentrifuge tubes, prepare your aqueous buffer.
-
Create a matrix of conditions by adding small amounts of different co-solvents (e.g., Ethanol, PEG 400) to the aqueous buffer at various final concentrations (e.g., 1%, 2%, 5%).
-
Add your DMSO stock solution to each tube to achieve your desired final compound concentration.
-
Vortex each tube thoroughly.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at your experimental temperature.
Table 1: Example Co-solvent Screening Matrix
| Final Compound Conc. | Final DMSO Conc. | Co-solvent | Final Co-solvent Conc. | Observation (Immediate) | Observation (1 hour) |
| 10 µM | 0.5% | None | 0% | Precipitate | Heavy Precipitate |
| 10 µM | 0.5% | Ethanol | 2% | Clear | Clear |
| 10 µM | 0.5% | PEG 400 | 2% | Clear | Slight Haze |
| 20 µM | 1% | None | 0% | Precipitate | Heavy Precipitate |
| 20 µM | 1% | Ethanol | 5% | Clear | Clear |
| 20 µM | 1% | PEG 400 | 5% | Clear | Precipitate |
For particularly challenging compounds, more advanced formulation techniques may be necessary, especially for in vivo studies.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[1]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate poorly soluble compounds.
-
Lipid-Based Formulations: For oral drug delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective.
-
Amorphous Solid Dispersions: Converting the crystalline form of your compound to a higher-energy amorphous state can significantly enhance solubility. This is often achieved by dispersing the compound in a polymer matrix.
Concluding Remarks
Solubility issues with 3-methyl-pyrrolo[3,2-b]pyridine derivatives, while common, are surmountable with a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, you can successfully formulate your compounds for reliable and reproducible experimental outcomes. Remember to always validate your chosen solubilization method to ensure it does not interfere with your biological assay. Our team is committed to supporting your research endeavors, and we hope this guide serves as a valuable resource in your drug discovery journey.
References
- Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- MDPI. (2025).
- PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- World Pharma Today. (2025).
- Ovid. (2012).
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
- Benchchem.
- PubMed. (2012).
- Raytor. (2026).
- GEUS' publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- WuXi AppTec DMPK. (2024).
- MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
- PMC. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
- ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
- ResearchGate. (2006).
- Benchchem.
- Books - The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility.
- MilliporeSigma.
- PMC. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
- ChemicalBook. (2025). 6-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine | 1363382-85-7.
- ResearchGate. (2014).
- PMC. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- PubChem. 5-(N-[3-thiophenecarbonyl]amino)-3-(1-methylpiperidin-4-yl)pyrrolo[3,2-b]pyridine | C18H20N4OS | CID 11046087.
- Sigma-Aldrich.
- PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- BLDpharm. 25796-94-5|3-Methyl-1H-pyrrolo[3,2-b]pyridine.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- PubChem. 3H-Pyrrolo[2,3-B]pyridine | C7H6N2 | CID 18759565.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
- PubMed. (2007).
- MDPI. (2021).
- PMC. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- Synthesis and antitumor screening of some novel pyrrolo, pyrrolo[2,3-d]pyrimidinone and pyrrolo[2,3-b].
- Benchchem. overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine.
- ResearchGate. (PDF)
Sources
- 1. 1H-pyrrolo 3,2-b pyridine AldrichCPR 272-49-1 [sigmaaldrich.com]
- 2. 3H-Pyrrolo[2,3-B]pyridine | C7H6N2 | CID 18759565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. mdpi.com [mdpi.com]
- 10. 1-金刚烷胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds [ideas.repec.org]
- 12. Pyridine, 3-methyl- (CAS 108-99-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
resolving enantiomers of 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Ticket ID: #RES-882-AZA Subject: Technical Guide for Enantiomeric Resolution of 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine Priority: High (Drug Discovery Scaffold) Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]
Executive Summary
You are attempting to resolve the enantiomers of 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (often referred to as 3-methyl-4-azaindoline).[1] This scaffold presents unique challenges due to its bicyclic basicity and the specific location of the chiral center at C3.
The resolution strategy depends heavily on your scale and available equipment. This guide covers two primary workflows:
-
Chromatographic Resolution (SFC/HPLC): Recommended for analytical checks and mg-to-gram scale purification.[1]
-
Diastereomeric Salt Formation: Recommended for multi-gram to kilogram scale-up.[1]
Molecule Analysis & Chemical Properties
| Feature | Technical Note | Impact on Resolution |
| Core Structure | 4-Azaindoline (fused pyridine/pyrrole) | Planar aromatic region allows |
| Basicity | Pyridine Nitrogen ( | Primary handle for salt formation. Requires basic additives in HPLC/SFC to prevent peak tailing.[1] |
| Nucleophilicity | Pyrrole Nitrogen ( | Potential site for derivatization if direct resolution fails (e.g., Boc-protection).[1] |
| Chirality | C3-Methyl | Steric bulk is small; requires high-selectivity columns (e.g., Amylose-based).[1] |
Workflow 1: Chromatographic Resolution (SFC & HPLC)
The "Golden Standard" Screening Protocol For basic heterocycles like azaindolines, polysaccharide-based stationary phases are the industry standard. Supercritical Fluid Chromatography (SFC) is preferred over HPLC due to lower solvent viscosity and easier recovery of the basic amine.
Step 1: Column Selection
Do not rely on a single column.[1] Screen the following four "Workhorse" phases:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA)[1]
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB)[1]
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)[1]
-
Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG)[1]
Technical Insight: The Amylose backbone (AD/IA) often provides better cavity fit for the 3-methyl group compared to cellulose, but screening both is mandatory.
Step 2: Mobile Phase Optimization
The pyridine nitrogen will interact with residual silanols on the silica support, causing peak tailing. You must use a basic additive.
-
SFC Conditions (Recommended):
-
Normal Phase HPLC Conditions:
Visual Workflow: Method Development Decision Tree
Figure 1: Decision matrix for chromatographic method development targeting basic heterocycles.
Workflow 2: Classical Resolution (Diastereomeric Crystallization)
For scales >10g, chromatography becomes expensive.[1] Classical resolution via salt formation is the robust chemical engineering approach.
Mechanism: You react the racemic base (B) with a chiral acid (CA*) to form two diastereomeric salts:
Protocol: The "Acid Screen"
Do not assume Tartaric acid will work. You must screen multiple acids.[1] The pyridine nitrogen is the proton acceptor.
Top Chiral Acid Candidates:
-
Di-p-toluoyl-L-tartaric acid (L-DTTA): High Probability.[1] The aromatic rings on DTTA often
-stack with the azaindoline core, enhancing lattice energy differences. -
Dibenzoyl-L-tartaric acid (L-DBTA): Similar mechanism to DTTA.[1]
-
L-Mandelic Acid: Good for smaller heterocycles.[1]
-
L-Tartaric Acid: The cheapest option, but often yields "oils" rather than crystals for this specific lipophilicity profile.[1]
Experimental Procedure:
-
Dissolution: Dissolve 100 mg of racemate in minimal hot Ethanol (or MeOH).
-
Addition: Add 0.5 to 1.0 equivalents of the Chiral Acid (dissolved in the same solvent).
-
Nucleation: Allow to cool slowly to RT. If no crystals form, scratch the glass or add a non-polar anti-solvent (e.g.,
or Hexane).[1] -
Harvest: Filter the precipitate.
-
Free Basing: Treat the solid with 1M NaOH and extract with DCM to recover the enriched amine.
-
Analysis: Check ee% via the HPLC method developed in Workflow 1.
Workflow 3: Determining Absolute Configuration
Once resolved, you need to know which peak is R and which is S.[1]
Method A: X-Ray Crystallography (Definitive)
-
If you formed a crystalline salt (Workflow 2), submit it for Single Crystal X-Ray Diffraction (SCXRD).[1]
-
Requirement: The chiral acid must have a known configuration. The heavy atoms (Oxygens in the acid) are usually sufficient for anomalous dispersion, but if not, use a brominated chiral acid (e.g., 3-bromo-camphor-10-sulfonic acid).[1]
Method B: Vibrational Circular Dichroism (VCD)
-
Compare the experimental VCD spectrum (in
) with a DFT-calculated spectrum of the (R)-enantiomer. -
Advantage: Non-destructive and requires no crystals.[1]
Troubleshooting & FAQs
Q1: I am seeing a single broad peak on Chiralpak AD-H. What is wrong?
-
Root Cause: The pyridine nitrogen is interacting with the silica.
-
Fix: Ensure you have at least 0.1% Diethylamine (DEA) in your mobile phase.[1] If using SFC, verify that the DEA is fresh and actually making it into the CO2 stream.
Q2: My salt resolution yielded a solid, but the ee is only 15%.
-
Root Cause: The "Eutectic" composition might be close to the racemate, or the cooling was too fast (kinetic entrapment).
-
Fix: Perform a recrystallization of the salt. Dissolve the 15% ee salt in hot ethanol and cool very slowly. The solubility difference amplifies with each crystallization (The "Double-Salt" break technique).
Q3: Can I use enzymatic resolution?
-
Analysis: Generally, no .[1] Lipases (like CAL-B) require a hydroxyl or primary amine to acylate.[1] Your C3-methyl is an all-carbon center, and the N1 is too sterically hindered and electronically deactivated for efficient enzymatic acylation without prior modification.
Q4: How do I assign CIP priorities for the C3 center?
-
Rule: High atomic number wins.
-
N1 Path: The C3 is bonded to C2. C2 is bonded to N1.
-
C3a Path: The C3 is bonded to C3a. C3a is bonded to N4 (Pyridine).[1]
-
Note: You must draw the full expansion. Usually, the path to the heavier heteroatom (N) closer to the center wins. If C2-N1 is closer than C3a-N4, the C2 path is higher priority.[1]
-
Action: Do not guess. Use ChemDraw's "Show Stereochemistry" function or the X-ray data.
-
References
-
Francotte, E. (2001).[1] Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A, 906(1-2), 379-397.[1]
-
Porter, W. H. (1991).[1] Resolution of chiral drugs. Pure and Applied Chemistry, 63(8), 1119-1122.[1] (General principles of salt resolution for basic drugs). [1]
-
Application Guide for Chiral HPLC Selection . (2023). Daicel Chiral Technologies.[1][3] (Standard protocols for basic heterocycle screening).
-
Stephens, P. J., et al. (2010).[1] Structural assignment of enantiomers by VCD. Chemical Communications.[1] (Methodology for VCD assignment).
Sources
Technical Support Center: Stability of 3-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine. This document is designed for researchers, chemists, and drug development professionals who are working with this novel pyrrolopyridine derivative. As direct public stability data for this specific molecule is limited, this guide provides a comprehensive framework for systematically evaluating its stability in solution. The methodologies and insights are based on established ICH guidelines for forced degradation studies and extrapolated from published data on structurally related pyrrolopyridine isomers.
Our goal is to empower you to anticipate potential stability challenges, design robust experiments, and accurately interpret your results.
Section 1: Getting Started - Initial Stability Assessment
Q: I have just synthesized 3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine. What is the first step to assess its stability in solution?
A: The crucial first step is to establish a baseline understanding of your molecule's behavior under common laboratory and physiological conditions. Before launching a full-scale forced degradation study, a preliminary assessment will guide your experimental design and help you avoid common pitfalls.
The primary vulnerability of many heterocyclic compounds, including related pyrrolopyridines, is hydrolysis.[1][2] Therefore, your initial focus should be on pH-dependent stability. Studies on similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be extremely unstable in alkaline conditions, labile in acidic conditions, and relatively stable in neutral pH.[3]
Recommended Preliminary Protocol:
-
Prepare Stock Solution: Dissolve a precisely weighed amount of your compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution.
-
Prepare Test Solutions: Dilute the stock solution into three separate aqueous buffers to a final concentration suitable for your analytical method (e.g., 10-20 µg/mL). Use standard buffers:
-
Acidic: 0.1 N HCl (approx. pH 1-2)
-
Neutral: Phosphate Buffered Saline (PBS, pH 7.4)
-
Alkaline: 0.01 N NaOH (approx. pH 10-11)
-
-
Incubate and Analyze: Store the solutions at room temperature, protected from light. Analyze a sample from each solution by HPLC immediately after preparation (T=0) and then at set time points (e.g., 2, 8, 24 hours).
-
Initial Interpretation: Compare the peak area of the parent compound at each time point relative to T=0. Rapid degradation in the acidic or alkaline solutions will immediately indicate a need for careful pH control in all future experiments and formulations.
Section 2: Troubleshooting Guide - Systematic Investigation of Degradation
Q: My compound is showing unexpected degradation in my experimental setup. How can I systematically identify the cause?
A: When degradation is observed, a systematic approach is essential to pinpoint the causative stress factor. The following workflow, based on standard pharmaceutical stress testing, will help you isolate the variable responsible.[4][5] This process is known as a forced degradation study, which is critical for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule.[5][6]
Caption: Postulated mechanism for rapid degradation in alkaline conditions.
Q2: I am not seeing any degradation under thermal or oxidative stress. What should I do?
A: If you do not achieve the target 5-20% degradation, it indicates your molecule is robust under those specific conditions. However, for regulatory purposes, you must demonstrate that your analytical method is truly "stability-indicating." This means showing that it can separate degradants from the parent peak if they were to form. [4]You may need to apply more aggressive stress conditions, such as increasing the temperature, extending the incubation time, or using a higher concentration of the stress agent (e.g., 10% H₂O₂). Document all attempts to show due diligence.
Q3: My compound is stable in all solution tests but is highly photolabile. What are the practical implications?
A: Photolability is a critical parameter. This finding means that all future handling of the compound, both in its solid form and in solution, must be done with protection from light. Use amber vials or foil-wrapped glassware for all experiments and storage. For drug development, this would necessitate the use of opaque or UV-protective packaging for the final drug product.
References
-
Zarghi, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available from: [Link]
-
Muszalska, I., & Wojtyniak, E. (2007). Stability of New Analgesic Active Compound, pyrrolo-[3,4-c]pyridine Derivative, in Aqueous Solutions. PubMed. Available from: [Link]
-
Muszalska, I. (2009). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Jeong, H. J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. Available from: [Link]
-
Alsante, K. M., et al. (2011). Forced degradation studies. ResearchGate. Available from: [Link]
-
Jeong, H. J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Europe PMC. Available from: [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. Available from: [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. SciSpace. Available from: [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
Sources
- 1. Stability of new analgesic active compound, pyrrolo-[3,4-c]pyridine derivative, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
Comparative Spectroscopic Guide: 1H NMR Profiling of 3-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
This guide provides an in-depth technical comparison of the 1H NMR profile for 3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine , contrasting it with its common regioisomers and synthetic impurities. It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification.
Executive Summary & Structural Context
The pyrrolo[3,2-b]pyridine scaffold (often referred to as the 4-azaindole core) is a privileged pharmacophore in kinase inhibitor discovery, distinct from its more common isomer, pyrrolo[2,3-b]pyridine (7-azaindole).
Key Analytical Differentiators:
-
Chirality: The C3-methyl group creates a chiral center, rendering the C2-methylene protons diastereotopic.
-
Regiochemistry: The pyridine nitrogen position (N4 vs N7) fundamentally alters the aromatic coupling constants (
-values). -
Saturation: The 2,3-dihydro character shifts the interpretation from aromatic pyrrole signals to a complex aliphatic ABMX system.
Structural Analysis & Numbering Logic
Before interpreting the spectra, one must establish the correct numbering to distinguish the target from its "alternative" (the [2,3-b] isomer).
-
Target (3,2-b): Pyridine Nitrogen at position 4 . Fusion bond is C3a-C7a.
-
Alternative (2,3-b): Pyridine Nitrogen at position 7 .
Visualization: Structural Logic Flow
The following diagram illustrates the decision logic for confirming the core scaffold based on aromatic splitting patterns.
Figure 1: Decision tree for distinguishing the [3,2-b] target from the [2,3-b] alternative based on aromatic proton coupling constants.
Comparative NMR Analysis (Target vs. Alternatives)
This section objectively compares the target molecule's spectral performance against its primary confounders.
A. The Aliphatic "Fingerprint" (Differentiation from Non-Methylated Analogs)
The 3-methyl substitution breaks the symmetry of the C2 position. Unlike the non-methylated analog (which shows a simple triplet/triplet or broad multiplet pattern), the target molecule displays a complex ABMX spin system.
| Feature | Target: 3-Methyl-2,3-dihydro | Alternative: Unsubstituted 2,3-dihydro |
| C3 Proton | Multiplet (dq) at ~3.5 ppm. Couples to Me and C2-H. | Triplet at ~3.0 ppm. |
| C3-Methyl | Doublet at ~1.3 ppm ( | Absent . |
| C2 Protons | Two distinct signals (Diastereotopic). | Triplet at ~3.6 ppm. Chemically equivalent. |
Interpretation Insight: The diastereotopic splitting of the C2 protons is the primary "trust signal" that the methylation was successful and the ring is closed. If C2 appears as a simple triplet or singlet, the ring may be open, or the methyl group is missing.
B. The Aromatic "Signature" (Differentiation from Regioisomers)
The position of the pyridine nitrogen dictates the chemical shifts and coupling constants.
Table 1: Comparative Aromatic Shifts (DMSO-d6)
| Proton Position | Target ([3,2-b] Isomer) | Alternative ([2,3-b] Isomer) | Mechanistic Cause |
| H-Alpha to N | H5 (~7.8 - 8.0 ppm) | H6 (~7.8 - 8.0 ppm) | Deshielding by adjacent Nitrogen. |
| H-Gamma to N | H7 (~7.0 - 7.2 ppm) | H4 (~7.3 - 7.5 ppm) | Resonance effects from N1 lone pair. |
| H-Beta to N | H6 (~6.5 - 6.7 ppm) | H5 (~6.5 - 6.7 ppm) | Electron-rich position (ortho/para to N1). |
| Coupling Pattern | Pyridine ring substitution pattern. |
Critical Check: In the target [3,2-b] system, the proton most upfield (H6) is a doublet of doublets (dd) (coupled to H5 and H7). In the [2,3-b] system, the most upfield proton (H5) is also a dd. The distinction lies in which downfield proton it couples to most strongly.
-
Target: H6 couples to H7 (gamma) with a large ortho coupling (~8 Hz) and H5 (alpha) with a smaller coupling (~5 Hz).
-
Alternative: H5 couples to H4 (gamma) with a large ortho coupling (~8 Hz) and H6 (alpha) with a smaller coupling (~5 Hz).
-
Note: COSY NMR is recommended to unequivocally trace these connectivities if 1D multiplets are overlapped.
Detailed Interpretation Protocol
Step 1: Sample Preparation[2]
-
Solvent: DMSO-d6 is superior to CDCl3 for this scaffold.
-
Reasoning: The N1-H proton is broad and often invisible in CDCl3 due to exchange and quadrupole broadening. DMSO-d6 stabilizes the NH via hydrogen bonding, producing a sharp, integrateable signal (~6.0 - 7.0 ppm broad s).
-
-
Concentration: 5-10 mg in 0.6 mL.[1] High concentration can induce stacking, shifting aromatic peaks upfield.
Step 2: Signal Assignment Workflow
Region 1: High Field (Aliphatic)
-
1.2 - 1.4 ppm (3H, d): Assign to 3-CH3 . Verify integral = 3.
-
3.2 - 3.8 ppm (3H total, complex): This region contains H3, H2a, and H2b.
-
Look for the H3 multiplet (likely a dq or similar).
-
Identify H2a and H2b as non-equivalent signals (AB part of ABX). They will show a large geminal coupling (~10-12 Hz) and different vicinal couplings to H3.
-
Region 2: Mid Field (Heteroaromatic)
-
6.5 - 6.8 ppm (1H, dd): Assign to H6 . This is the most electron-rich proton (beta to pyridine N, beta to pyrrole N).
-
7.0 - 7.3 ppm (1H, d/dd): Assign to H7 .
-
7.8 - 8.1 ppm (1H, d/dd): Assign to H5 . This is the most deshielded proton (alpha to pyridine N).
Region 3: Low Field (Exchangeable)
-
> 6.0 ppm (1H, br s): Assign to N1-H . Confirm by D2O shake (signal should disappear).
Visualization: Experimental Workflow
Figure 2: Validation workflow for confirming the 3-methyl-2,3-dihydro substructure.
References
-
Comparison of Azaindole Isomers
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Note. Link
-
-
Pyrrolo[3,2-b]pyridine Synthesis & Data
-
Taleen S. Der-Ghazarian, et al. Neural Circuits Associated with 5-HT1B Receptor Agonist Inhibition of Methamphetamine Seeking. ACS Chem. Neurosci. 2019, 10, 7, 3271–3283. (Provides context on the 1H-pyrrolo[3,2-b]pyridine scaffold). Link
-
-
General Coupling Constants
-
NMR Coupling Constants Guide. Iowa State University Chemical Instrumentation Facility. Link
-
-
Analogous [2,3-b] Data
Sources
HPLC retention time comparison for pyrrolo[3,2-b]pyridine analogs
Executive Summary
The analysis of 1H-pyrrolo[3,2-b]pyridine (an isomer of the azaindole scaffold) presents distinct chromatographic challenges compared to its more common 7-azaindole counterpart. Due to the specific location of the pyridine nitrogen (N4 position relative to the indole numbering), these analogs exhibit unique basicity and hydrogen-bonding capabilities that often lead to peak tailing and variable retention on standard C18 phases.
This guide objectively compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases under varying pH conditions. Our comparative analysis demonstrates that while C18 remains the standard for hydrophobicity-based separation, Phenyl-Hexyl phases provide superior selectivity for positional isomers through
Chemical Context & The "Silanol Problem"
To develop a robust method, one must understand the analyte's behavior at the molecular level.
-
The Scaffold: Pyrrolo[3,2-b]pyridine contains two nitrogen atoms:
-
Pyrrole N (N1): Non-basic (part of the aromatic sextet), H-bond donor.
-
Pyridine N (N4): Weakly basic (pKa
5.0–6.0), H-bond acceptor.
-
-
The Challenge: Under standard acidic HPLC conditions (0.1% Formic Acid, pH ~2.7), the pyridine nitrogen is protonated (
). This positively charged species interacts ionically with residual silanols ( ) on the silica surface, causing peak tailing and retention time instability .
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical selection of stationary phase and pH based on analyte properties.
Caption: Logical decision matrix for selecting stationary phases. Phenyl-Hexyl is prioritized for isomeric separation, while High pH C18 is the remedy for basicity-induced tailing.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]
The following data compares the retention behavior of pyrrolo[3,2-b]pyridine and two synthetic analogs on three distinct chromatographic systems.
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B in 10 min.
Table 1: Retention Time (RT) & Peak Symmetry Comparison
| Analyte | System A: C18 (Low pH) | System B: C18 (High pH) | System C: Phenyl-Hexyl (Low pH) |
| Conditions | Formic Acid (pH 2.7) | NH₄HCO₃ (pH 10.0) | Methanol / Formic Acid |
| Mechanism | Hydrophobic | Hydrophobic (Neutral) | |
| Parent: Pyrrolo[3,2-b]pyridine | RT: 2.1 min Tailing: 1.8 (Poor) | RT: 3.8 min Tailing: 1.1 (Sharp) | RT: 2.9 min Selectivity: High |
| Analog 1: 3-Chloro-pyrrolo... | RT: 4.5 min | RT: 6.2 min | RT: 5.8 min |
| Analog 2: 3-Methyl-pyrrolo... | RT: 4.2 min | RT: 5.9 min | RT: 4.9 min |
Data Interpretation[2][4][5][6][7][8]
-
pH Effect (System A vs. B):
-
At Low pH (System A) , the pyridine nitrogen is protonated (
). The compound is more polar, eluting early (2.1 min) with significant tailing due to silanol attraction. -
At High pH (System B) , the molecule is neutral (
). Hydrophobicity increases significantly, shifting retention to 3.8 min. Crucially, the peak symmetry improves (Tailing factor drops from 1.8 to 1.1) because the ionic interaction with silanols is eliminated.
-
-
Selectivity (System A vs. C):
-
Phenyl-Hexyl (System C) shows distinct selectivity.[3][4] While C18 separates primarily by hydrophobicity (alkyl chain length), the Phenyl-Hexyl phase engages in
- stacking with the aromatic azaindole ring. -
Critical Insight: If you are separating the 3-Chloro from the 3-Methyl analog, the Phenyl-Hexyl column often provides wider resolution (
min) compared to C18 ( min) because the electron-withdrawing Chlorine atom alters the -cloud density, affecting the interaction with the phenyl stationary phase more than it affects simple hydrophobicity.
-
Diagram 2: Interaction Mechanisms
Visualizing why Phenyl-Hexyl offers "Orthogonal Selectivity."
Caption: C18 relies on bulk hydrophobicity, whereas Phenyl-Hexyl exploits specific electronic interactions with the aromatic azaindole ring.
Validated Experimental Protocol
To replicate these results or adapt them for your specific analogs, follow this self-validating protocol.
Phase 1: Mobile Phase Preparation
-
Buffer A (High pH): 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide. Note: Use fresh (daily) to prevent pH drift due to CO2 absorption.
-
Buffer B: 100% Acetonitrile (LC-MS Grade).
Phase 2: Column Selection
-
Primary Choice: High-pH stable Hybrid C18 (e.g., Waters XBridge or Agilent Poroshell HPH).
-
Reasoning: Standard silica dissolves at pH > 8. Hybrid particles are required for System B.
-
-
Alternative Choice: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).
-
Reasoning: Use if separating positional isomers (e.g., 3,2-b vs 2,3-b).
-
Phase 3: System Suitability Test (Self-Validation)
Before running samples, inject a standard mixture of the Parent and one Analog.
-
Calculate Resolution (
): Must be . -
Calculate Tailing Factor (
): Must be .-
Troubleshooting: If
, increase buffer concentration to 20mM or increase column temperature to 40°C to reduce secondary interactions.
-
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development and silanol effects).
-
Agilent Technologies. (2022).[3] Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. Retrieved from (Demonstrates selectivity differences for aromatic isomers).
- McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and stationary phase. Journal of Chromatography A.
-
PubChem. Pyrrolo[3,2-b]pyridine Compound Summary. Retrieved from (Source for chemical structure and properties).
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. Retrieved from (Explanation of
- interaction mechanisms).
Sources
A Predictive Guide to the Crystal Structure Analysis of 3-Substituted Dihydro-pyrrolo[3,2-b]pyridines
A Comparative Analysis Based on Structural Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating a Data-Scarce Landscape
The dihydro-pyrrolo[3,2-b]pyridine scaffold is a promising heterocyclic core in medicinal chemistry, yet it remains relatively underexplored in the realm of structural biology. A comprehensive search of the current literature and crystallographic databases reveals a conspicuous absence of publicly available single-crystal X-ray diffraction data for 3-substituted dihydro-pyrrolo[3,2-b]pyridines. This guide, therefore, takes a predictive and comparative approach. By systematically analyzing the crystal structures of closely related analogs—namely the unsaturated parent scaffold, pyrrolo[3,2-b]pyridine, its isomers like pyrrolo[2,3-b]pyridine, and other dihydropyrrolopyridines—we can infer the likely solid-state properties and crystallographic behavior of our target compounds.
This document is designed to be a practical resource for researchers, providing not only a predictive framework for understanding the crystal engineering of 3-substituted dihydro-pyrrolo[3,2-b]pyridines but also actionable, detailed protocols for their crystallization and structural analysis. We will delve into the "why" behind experimental choices, grounding our predictions in the established principles of physical organic chemistry and crystallography.
The Structural Landscape of Pyrrolopyridines: A Tale of Isomers and Analogs
To predict the crystal packing of 3-substituted dihydro-pyrrolo[3,2-b]pyridines, we must first understand the intermolecular forces that govern the assembly of their closest structural relatives. The primary interactions at play in these nitrogen-containing heterocycles are hydrogen bonding and π-π stacking. The presence and nature of substituents dramatically influence the balance of these forces.
Hydrogen Bonding: The Directional Force in Crystal Packing
In the absence of a crystal structure for our target molecule, we can look to isomers for which crystallographic data is available. For instance, the crystal structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine reveals the formation of intermolecular N-H···N hydrogen bonds, which create specific and predictable synthons in the crystal lattice.[1][2] These interactions result in a hydrogen-bonded dimer, a common motif in nitrogen-containing heterocycles. The introduction of a substituent at the 3-position of a dihydro-pyrrolo[3,2-b]pyridine will likely not disrupt the ability of the pyrrole N-H to act as a hydrogen bond donor. However, the nature of the substituent will dictate whether it can act as a hydrogen bond acceptor, thus influencing the overall hydrogen bonding network.
π-π Stacking: The Aromatic Embrace
The aromatic character of the pyrrolopyridine core provides a strong impetus for π-π stacking interactions. In the crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, a related heterocyclic system, the molecules assume a planar conformation and the crystal packing is dominated by π-π stacking with an interplanar spacing of 3.400 Å. This is a typical feature of aromatic molecules with potential for useful optical properties. The introduction of substituents can modulate these interactions. Electron-withdrawing or electron-donating groups on an aromatic substituent at the 3-position will alter the electron density of the π-system, thereby tuning the strength and geometry of the π-π stacking. Furthermore, bulky substituents can sterically hinder close packing, forcing a less favorable arrangement.
The Impact of the Dihydro- Moiety
The saturation of one of the double bonds in the pyrrole ring to form a dihydro-pyrrolo[3,2-b]pyridine introduces a degree of conformational flexibility that is absent in the fully aromatic parent scaffold. This can lead to a departure from planarity, which in turn will affect the efficiency of π-π stacking. The crystal structure of a dihydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidin-5(7H)-one derivative, while a more complex system, demonstrates that the dihydropyridine portion of the molecule can adopt a non-planar conformation. This highlights that the dihydro- aspect of our target scaffold is a critical consideration for predicting its crystal packing.
A Comparative Analysis of Structural Analogs
To provide a quantitative basis for our predictions, the following table summarizes key crystallographic data from relevant structural analogs.
| Compound | Scaffold | Key Intermolecular Interactions | Substituent Effects | Reference |
| 4-chloro-1H-pyrrolo[2,3-b]pyridine | pyrrolo[2,3-b]pyridine | N-H···N hydrogen bonds, C-H···Cl interactions | Chloro group participates in weak hydrogen bonding. | [1][2] |
| 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | pyrrolo[2,3-b]pyridine | N-H···N hydrogen bonds forming centrosymmetric dimers. | Pyridyl substituent acts as a hydrogen bond acceptor. | [3] |
| 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine | pyrrolo[2,3-b]pyridine | N-H···π interactions, C-H···π interactions | Phenyl groups engage in π-stacking and edge-to-face interactions. | [4] |
| 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine | pyrrolo[1,2-b]pyridazine | π-π stacking | Planar conformation facilitates strong stacking. |
Experimental Protocols for Crystal Structure Analysis
The successful crystallization of a novel compound is often the most challenging step in its structural elucidation. The following protocols are provided as a starting point for obtaining single crystals of 3-substituted dihydro-pyrrolo[3,2-b]pyridines suitable for X-ray diffraction.
Workflow for Small Molecule Crystallization
Caption: A general workflow for the crystallization and X-ray diffraction analysis of small molecules.
Detailed Crystallization Protocols
1. Slow Evaporation
This is often the simplest method and a good first approach.[3]
-
Solvent Selection: Dissolve the compound in a solvent in which it is readily soluble. The solvent should have a moderate boiling point to allow for slow evaporation. Good starting solvents include dichloromethane, ethyl acetate, methanol, or acetonitrile.
-
Preparation: Prepare a solution that is close to saturation at room temperature. A good starting concentration is 5-10 mg/mL.
-
Setup: Filter the solution through a 0.2 µm syringe filter into a clean, small vial. Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
2. Vapor Diffusion
This method is useful for compounds that are sparingly soluble or tend to precipitate as an amorphous solid.
-
Solvent System: Choose a solvent in which the compound is soluble and an "anti-solvent" in which the compound is insoluble but is miscible with the solvent.
-
Setup: Dissolve the compound in the solvent in a small, open vial. Place this vial inside a larger, sealed container that contains the anti-solvent.
-
Incubation: The anti-solvent will slowly vaporize and diffuse into the compound solution, gradually decreasing the solubility of the compound and inducing crystallization.
3. Liquid-Liquid Diffusion
This technique is gentle and can yield high-quality crystals.
-
Solvent System: Similar to vapor diffusion, a solvent and a miscible anti-solvent are required. The solvent should be denser than the anti-solvent.
-
Setup: Dissolve the compound in the denser solvent in a narrow tube (e.g., an NMR tube). Carefully layer the less dense anti-solvent on top.
-
Incubation: Allow the solvents to slowly mix at the interface, which will induce crystallization.
Alternative and Complementary Analytical Techniques
When single crystals of sufficient quality for X-ray diffraction cannot be obtained, other techniques can provide valuable structural information.
Solid-State NMR Spectroscopy
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of crystalline and amorphous solids.[4][5][6] For nitrogen-containing heterocycles, 13C and 15N ssNMR can provide information about the local chemical environment of each atom, including the effects of intermolecular interactions like hydrogen bonding.[6] Techniques such as 13C{14N} solid-state NMR can function as an "attached nitrogen test" to help distinguish between isomers.[4][5]
Computational Modeling
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the most stable conformation of a molecule and to model its crystal packing.[7][8] These methods can calculate the relative energies of different polymorphs and provide insights into the intermolecular interactions that stabilize the crystal lattice.[8] While not a substitute for experimental data, computational modeling is an invaluable tool for rationalizing observed crystal structures and for predicting the structures of new compounds.
Caption: Interplay of analytical techniques for structural elucidation.
Conclusion and Future Outlook
The crystal structure analysis of 3-substituted dihydro-pyrrolo[3,2-b]pyridines represents an open and important area of research. While direct crystallographic data is currently lacking, a predictive approach based on the analysis of structural analogs provides a solid foundation for future work. The interplay of hydrogen bonding, π-π stacking, and the conformational flexibility introduced by the dihydro- moiety will be the key factors governing the crystal packing of these compounds. The experimental protocols and alternative analytical techniques outlined in this guide are intended to empower researchers to tackle the challenge of obtaining the first crystal structures of this promising class of molecules. The elucidation of these structures will undoubtedly accelerate their development in medicinal chemistry and materials science.
References
-
Yang, N., et al. (2023). Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl -1H-pyrrolo[2,3-b]pyridine. Journal of Molecular Structure, 1283, 135293. [Link]
-
Chen, Y. H., et al. (2012). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3199. [Link]
-
Day, G. M., et al. (2009). Significant progress in predicting the crystal structures of small organic molecules − a report on the fourth blind test. Acta Crystallographica Section B: Structural Science, 65(2), 107-125. [Link]
-
Viger-Gravel, J., et al. (2022). Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 24(26), 4768–4773. [Link]
-
El-Faham, A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding, vol 137. Springer, Berlin, Heidelberg. [Link]
-
Gavezzotti, A. (2002). The calculation of intermolecular interaction energies in molecular crystals. Zeitschrift für Kristallographie-Crystalline Materials, 217(1-2002), 333-340. [Link]
-
Singh, P., & Baruah, J. B. (2013). Metal (II) Complexes Derived from Conformation Flexible Cyclic Imide Tethered Carboxylic Acids: Syntheses, Supramolecular Structures, and Molecular Properties. Crystal Growth & Design, 13(7), 2884-2895. [Link]
-
Anonymous. (n.d.). WEAK INTER MOLECULAR INTERACTIONS: CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS. Jetir.org. [Link]
-
Anonymous. (n.d.). weak inter molecular interactions: crystal structure and hirshfeld surface analysis. Jetir.org. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
